Cocoamine
Description
Properties
CAS No. |
61788-46-3 |
|---|---|
Molecular Formula |
(C2H4O)nC14H30OS |
Synonyms |
Armeen CD, Corsamine PCD |
Origin of Product |
United States |
Synthesis, Derivatization, and Production Methodologies
Precursor Sourcing and Feedstock Characterization for Cocoamine Synthesis
The primary precursor for this compound synthesis is coconut oil, obtained from the kernels of Cocos nucifera seeds. cir-safety.org Coconut oil is rich in triglycerides, which are esters of glycerol (B35011) with fatty acids. cir-safety.org The dominant fatty acids in coconut oil are saturated, with lauric acid (C12) and myristic acid (C14) being the most abundant, although other chain lengths (C8, C10, C16, C18) are also present. cir-safety.org
The initial step in utilizing coconut oil for this compound production typically involves the hydrolysis of these triglycerides to yield free fatty acids. cir-safety.orgsmolecule.com This hydrolysis can be an energy-intensive process requiring high temperatures and pressures. nih.gov The resulting mixture of fatty acids, often referred to as coconut fatty acid or coconut acid, serves as the direct feedstock for subsequent amination reactions. cir-safety.orgsmolecule.com The specific distribution of fatty acid chain lengths in the coconut oil feedstock directly influences the alkyl chain distribution in the final this compound product. cir-safety.org
Primary Synthesis Routes of this compound Compounds
Two primary industrial routes are commonly employed for the synthesis of fatty amines like this compound: catalytic hydrogenation of fatty nitriles and direct amination of fatty alcohols. wikipedia.orgmdpi.com
Catalytic Hydrogenation Pathways for Fatty Nitriles
The catalytic hydrogenation of fatty nitriles is a widely used method for producing primary fatty amines. wikipedia.orgresearchgate.net This process typically begins with the reaction of fatty acids (derived from coconut oil) with ammonia (B1221849) at high temperatures (above 250 °C) in the presence of a metal oxide catalyst, such as alumina (B75360) or zinc oxide, to form fatty nitriles. wikipedia.orgnih.govresearchgate.net This reaction, sometimes referred to as the "nitrile process," involves the removal of water to drive the equilibrium towards nitrile formation. wikipedia.orgnih.govresearchgate.net
The fatty nitriles are then hydrogenated to yield the corresponding primary amines. wikipedia.orgresearchgate.net This hydrogenation is carried out using hydrogen gas in the presence of various catalysts, including Raney nickel, cobalt, or copper chromite catalysts. wikipedia.org The reaction conditions, particularly the presence and concentration of ammonia, can influence the selectivity towards primary, secondary, or tertiary amines. wikipedia.org Conducting the hydrogenation in the presence of excess ammonia favors the formation of primary amines. wikipedia.org
Research has explored optimizing this process. For example, studies have investigated the hydrogenation of unsaturated fatty acid nitriles in the liquid phase using nickel or cobalt catalysts. google.com One approach involves a two-step process where the nitrile groups are hydrogenated in the presence of ammonia, followed by hydrogenation of any remaining double bonds after adjusting the ammonia content. google.com This method aims to achieve high yields of saturated primary fatty amines. google.com
Data on typical reaction conditions for fatty nitrile hydrogenation:
| Reaction Step | Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Notes |
| Nitrile Formation | Fatty Acid, Ammonia | Metal oxide (Al₂O₃, ZnO) | >250 | Not specified | Water removed to favor nitrile formation wikipedia.orgnih.govresearchgate.net |
| Primary Amine Hydrogenation | Fatty Nitrile, Hydrogen | Raney Ni, Co, Cu chromite | 80-160 | 10-50 | Excess ammonia favors primary amine wikipedia.orggoogle.com |
| Double Bond Hydrogenation | Hydrogenated Nitrile | Nickel or Cobalt catalysts | 50-200 | 30-80 | Lower ammonia concentration google.com |
Note: Data compiled from sources wikipedia.orgnih.govresearchgate.netgoogle.com. Specific conditions may vary depending on the desired product and catalyst system.
Direct Amination Reactions of Fatty Alcohols
Another significant route for synthesizing fatty amines is the direct amination of fatty alcohols with ammonia. wikipedia.orgmdpi.com This method often involves a hydrogen-borrowing or hydrogen-transfer mechanism. mdpi.com The process typically utilizes heterogeneous catalysts, which offer advantages in terms of separation and reusability. mdpi.com
The amination of alcohols with ammonia to produce primary amines involves several steps: dehydrogenation of the alcohol to an aldehyde or ketone, followed by the formation of an imine intermediate, and finally, hydrogenation of the imine to the amine. mdpi.com Catalysts for this reaction can include noble metals like Ru, Rh, Pt, and Pd, as well as non-noble metals such as Co, Ni, Cu, and Fe, often supported on materials like alumina or silica (B1680970). mdpi.comresearchgate.netencyclopedia.pub
Research in this area focuses on developing highly selective catalysts and optimizing reaction conditions to favor the formation of primary amines while minimizing the production of secondary and tertiary amines. researchgate.netencyclopedia.pub For instance, studies have explored the use of Ru/HBEA catalysts for the direct amination of fatty alcohols with ammonia, achieving high selectivity for primary amines. mdpi.comencyclopedia.pub Other research has investigated Cu-Ni catalysts supported on CaCO₃ for the amination of fatty alcohols, demonstrating that catalyst selectivity can be adjusted by varying the ratio of copper to nickel or by adding other elements like zinc or magnesium. researchgate.net
Advancements in Sustainable and Eco-Friendly Manufacturing Processes for this compound
The this compound industry is increasingly focusing on sustainable and eco-friendly production methods, driven by rising demand for natural and environmentally friendly ingredients. factmr.comjustdial.com This includes the implementation of sustainable sourcing techniques for coconut-derived raw materials, as coconuts are a renewable resource. factmr.com
Efforts are being made to develop greener alternatives to traditional chemical processes. justdial.com While specific details on novel eco-friendly synthesis routes for this compound itself are less extensively covered in the provided sources, the broader trend in the fatty amine market involves manufacturers implementing sustainable production processes. factmr.com This aligns with the growing emphasis on clean-label products and natural additives in industries that utilize this compound. factmr.com The use of bio-based surfactants, including this compound derivatives, is also gaining traction due to environmental concerns about synthetic surfactants and governmental support for bio-based solutions. marketstatsville.com
Derivatization Strategies for Functionalized this compound Compounds
This compound serves as a key intermediate for the production of various derivatives with enhanced or modified properties, expanding its applications.
Ethoxylation Chemistry and Polyethoxylated this compound Derivatives
Ethoxylation is a significant derivatization strategy for this compound, involving the reaction of this compound with ethylene (B1197577) oxide. cir-safety.orgsmolecule.commarketstatsville.comshreechem.in This process results in the formation of polyethoxylated this compound derivatives, also known as this compound ethoxylates or polyoxyethylene this compound ethers. smolecule.commarketstatsville.comshreechem.inmade-in-china.com These compounds are non-ionic surfactants whose properties, such as hydrophilicity and emulsifying capabilities, are influenced by the degree of ethoxylation, i.e., the average number of ethylene oxide units added to the this compound molecule. shreechem.in
Polyethoxylated this compound derivatives are widely used as surfactants, emulsifiers, dispersants, and wetting agents in various applications, including personal care products, industrial cleaning agents, and agrochemical formulations. smolecule.commarketstatsville.comshreechem.inmade-in-china.compcc.eu For example, they are used in shampoos, conditioners, body washes, herbicides, pesticides, detergents, and coatings. factmr.commarketstatsville.comshreechem.inpcc.eu
The synthesis of polyethoxylated this compound typically involves the reaction of this compound with a controlled amount of ethylene oxide in the presence of a catalyst. smolecule.com The degree of ethoxylation can range from a few moles (e.g., PEG-2, PEG-5 cocamine) to much higher numbers (e.g., PEG-15, PEG-20, PEG-30 cocamine), tailoring the properties for specific applications. cir-safety.orgshreechem.inpcc.eu
Data on this compound Ethoxylates with varying degrees of ethoxylation:
| Product Name (Average Moles EO) | HLB | Appearance | Moisture (%) | pH (1% aq.) | Amine Value (mg KOH/g) | Cloud Point (°C) (1% in 10% NaCl) |
| CCA - 5 (PEG-5 Cocamine) | 10.5 | Yellowish brown liquid @ 30°C | 1 | 9 - 11 | 133 - 144 | - |
| CCA - 10 (PEG-10 Cocamine) | 13.75 | Yellowish brown liquid @ 30°C | 1 | 7 - 11 | 83 - 93 | 72 - 76 |
| CCA - 15 (PEG-15 Cocamine) | 15.3 | Yellowish brown liquid @ 30°C | 1 | 9 - 11 | 58 - 68 | 82 - 84 |
| CCA - 20 (PEG-20 Cocamine) | 16.3 | Yellowish brown liquid @ 30°C | 1 | 9 - 11 | 42 - 62 | - |
Note: Data compiled from source shreechem.in. HLB values and cloud points are indicative and can vary based on specific product composition.
These ethoxylated derivatives can also possess anti-corrosion properties, particularly in acidic systems, due to the cationic character imparted by the nitrogen atom. pcc.eu
Reaction Mechanisms and Kinetic Studies of Ethoxylation
The ethoxylation of primary amines like those in this compound involves the reaction of the amine with ethylene oxide. This reaction typically proceeds in stages, with ethylene oxide adding sequentially to the nitrogen atom. The initial reaction of a primary amine with ethylene oxide forms a primary alcohol and a secondary amine. Further reaction of the secondary amine with ethylene oxide yields a tertiary amine with two ethoxy chains cir-safety.orggoogle.com. The ethoxylation process can be catalyzed by bases, such as sodium hydroxide (B78521) or potassium hydroxide, or by Lewis acids google.com.
Kinetic studies of amine ethoxylation have been conducted to understand and control the reaction. These studies often involve monitoring the consumption of reactants and the formation of products over time in controlled environments, such as laboratory autoclaves researchgate.netswinburne.edu.au. The kinetics of alkylamine ethoxylation are noted to be different from those of alcohol ethoxylation google.com. While specific detailed kinetic parameters for this compound ethoxylation were not extensively detailed in the search results, general principles of amine ethoxylation kinetics involve the sequential addition of ethylene oxide with reaction rate constants influencing the distribution of ethoxylated products google.comresearchgate.net.
Control of Ethoxylation Degree and its Impact on Derivative Structure
The degree of ethoxylation, referring to the average number of ethylene oxide units added per amine molecule, is a critical factor determining the properties of the resulting fatty amine ethoxylates shreechem.in. Controlling this degree allows for tailoring the hydrophilicity and surfactant characteristics of the derivative shreechem.inresearchgate.net.
The reaction conditions, including temperature, pressure, catalyst type, and the molar ratio of ethylene oxide to fatty amine, are carefully controlled to achieve a desired average degree of ethoxylation google.comgoogle.com. A higher ethoxylation level generally increases water solubility and can reduce the cationic strength of the molecule, making the surfactant more non-ionic in character shreechem.in. Lower degrees of ethoxylation (e.g., 2-5 moles of EO) tend to result in derivatives with better oil solubility and stronger surface activity in non-aqueous systems shreechem.in.
The structure of the ethoxylated this compound derivative consists of the original fatty alkyl chain attached to a nitrogen atom, which is further bonded to polyoxyethylene chains of varying lengths pcc.eushreechem.insmolecule.com. For example, PEG-15 this compound is an alkyl amine (C12-C18) ethoxylated with an average of 15 molecules of ethylene oxide pcc.eu. The distribution of ethoxy chain lengths in the final product is typically a mixture of oligomers cir-safety.orggoogle.com.
N-Oxidation Reactions for this compound Oxide Formation
This compound oxide is a zwitterionic surfactant derived from this compound. The formation of amine oxides from tertiary amines typically involves oxidation with agents such as hydrogen peroxide masterorganicchemistry.comgoogle.comresearchgate.net. While this compound is primarily a mixture of primary amines, it can be converted to a tertiary amine before oxidation, or the N-oxidation can occur on the tertiary amine intermediate formed during ethoxylation.
A plausible reaction mechanism for the oxidation of tertiary amines to amine oxides involves the reaction of the amine with hydrogen peroxide, often in the presence of a catalyst masterorganicchemistry.comgoogle.com. This can proceed via the formation of an intermediate that then transfers an oxygen atom to the nitrogen masterorganicchemistry.comgoogle.com. The resulting amine oxide has a polar N-O bond with a formal positive charge on nitrogen and a negative charge on oxygen masterorganicchemistry.com.
For this compound oxide, the synthesis typically involves the oxidation of a tertiary cocoalkylamine. For example, Bis(2-hydroxyethyl) this compound oxide can be synthesized through the reaction of this compound oxide with ethylene oxide in the presence of a catalyst, or by oxidizing the corresponding tertiary amine atamanchemicals.com.
Carboxylate and Phosphate (B84403) Derivatization Pathways
Amines, including fatty amines like this compound, can undergo derivatization reactions to form carboxylates and phosphates. These reactions are often employed in analytical chemistry for purposes such as improving detection sensitivity and chromatographic separation of metabolites containing carboxyl or phosphoryl groups nih.govnih.gov.
The formation of carboxylate derivatives typically involves the reaction of the amine with a compound containing a carboxyl group, potentially forming an amide linkage or an ammonium (B1175870) salt depending on the reaction conditions d-nb.inforesearchgate.net. Phosphate derivatization involves reactions with phosphorylating agents to introduce phosphate groups nih.gov.
While the search results discuss general derivatization strategies for carboxyl and phosphoryl groups nih.govnih.gov, and amidation reactions between carboxylic acids and amines d-nb.inforesearchgate.net, specific detailed pathways for the large-scale synthesis of this compound carboxylates or phosphates as primary derivatives for surfactant or other industrial applications were not prominently featured. However, the reactivity of the amine group in this compound makes it amenable to such reactions under appropriate conditions, potentially leading to amphoteric surfactants (containing both cationic and anionic centers) or other functional molecules.
Quaternization Reactions and Cationic Surfactant Formation
Quaternization is a reaction where a tertiary amine is converted into a quaternary ammonium compound by reaction with an alkylating agent sanyo-chemical-solutions.comlamberti.com. Quaternary ammonium compounds are a significant class of cationic surfactants, characterized by a positively charged nitrogen atom with four organic substituents sanyo-chemical-solutions.comlamberti.com.
This compound can be quaternized after being converted to a tertiary amine, for instance, through ethoxylation to a certain degree followed by further alkylation. Alkylating agents commonly used in quaternization include methyl chloride, dimethyl sulfate, or benzyl (B1604629) chloride sanyo-chemical-solutions.comlamberti.com. The reaction typically involves the nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of the alkylating agent, forming a stable quaternary ammonium salt sanyo-chemical-solutions.com.
Quaternized this compound derivatives, such as PEG-15 Cocomonium methosulfate, are examples of cationic surfactants formed through this process pcc.eu. These compounds are valued for their positive charge, which allows them to adsorb onto negatively charged surfaces, providing properties like antistatic effects, corrosion inhibition, and softening schaerer-surfactants.comlamberti.com.
Amidation Reactions and Amine-Based Polymer Precursors
Amidation reactions involve the formation of an amide bond between a carboxylic acid or a derivative and an amine d-nb.inforesearchgate.net. Fatty amines like this compound can participate in amidation reactions.
Beyond the formation of simple amides, amines, including fatty amines, can serve as precursors for the synthesis of polymers containing amine or amide linkages within their structure or as side chains mdpi.com. For example, diamines can react with other monomers to form polyamides or polyureas. Amines can also be used to modify polymers through reactions with ester side chains, leading to the incorporation of amide functionalities onto the polymer backbone google.com.
While the search results discuss amidation in the context of forming amide bonds and using amines as polymer precursors mdpi.comgoogle.com, specific detailed examples of this compound being directly used as a monomer or precursor for the formation of large-scale industrial polymers were not extensively provided. However, given its primary amine functionality, this compound is chemically capable of undergoing amidation and potentially being incorporated into polymer structures under suitable reaction conditions.
Purification and Separation Techniques for High-Purity this compound and its Derivatives
Obtaining high-purity this compound and its derivatives is crucial for many applications. Various purification and separation techniques are employed in their production.
Distillation is a common method used to separate and purify fatty amines, including this compound, from impurities and unreacted materials whamine.comresearchgate.net. Fractional distillation can be used to separate mixtures of fatty amines based on their boiling points, which are related to their alkyl chain lengths google.com. However, separating amines with very close boiling points can be challenging google.com.
Other separation techniques mentioned in the context of fatty amines and their derivatives include chromatography, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) google.comuta.edu. These chromatographic methods can be used for both analytical purposes (assessing purity and composition) and potentially for preparative separation to obtain high-purity compounds uta.edu. Techniques like converting amines to solid derivatives, such as ammonium carbamates, followed by separation methods like filtration or crystallization, have also been explored for purifying fatty amine mixtures google.com. Quality control measures, including analytical techniques like chromatography and spectroscopy, are integrated into the production process to ensure the consistency and purity of the final product whamine.com.
Mechanistic Investigations of Interfacial Phenomena
Surface Activity and Interfacial Tension Dynamics
The amphiphilic structure of cocoamine dictates its behavior at interfaces. The hydrophobic hydrocarbon chains tend to orient away from the aqueous phase, while the polar amine head group remains in the water. This preferential adsorption at the interface leads to a reduction in surface and interfacial tension.
Amphiphilic Characteristics and Interfacial Adsorption Behavior of this compound
This compound is an amphiphilic molecule, meaning it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This dual nature is key to its surface activity. The long hydrocarbon chains derived from coconut oil are hydrophobic, while the amine group (-NH2) is hydrophilic. When present in a system with immiscible phases, such as oil and water or air and water, this compound molecules migrate to the interface between these phases. They orient themselves with their hydrophobic tails extending into the non-aqueous phase (oil or air) and their hydrophilic heads remaining in the aqueous phase. This arrangement at the interface lowers the free energy of the system by reducing the contact area between the immiscible phases. This adsorption behavior is a fundamental property of surfactants and is responsible for this compound's ability to modify interfacial properties. nih.govmdpi.com
Quantitative Analysis of Surface and Interfacial Tension Reduction
The ability of this compound to reduce surface and interfacial tension can be quantified. Surface tension is the force per unit length acting parallel to the surface of a liquid, while interfacial tension is the force per unit length acting at the interface between two immiscible liquids. Surfactants like this compound reduce these tensions by adsorbing at the interface and disrupting the cohesive forces between the molecules of the liquid phases. The extent of reduction is dependent on the concentration of the surfactant. As the concentration of this compound increases, more molecules adsorb at the interface, leading to a greater reduction in surface and interfacial tension until the critical micelle concentration (CMC) is reached. Above the CMC, the surface/interfacial tension remains relatively constant as excess surfactant molecules begin to form micelles in the bulk solution rather than adsorbing at the interface. research-solution.com Quantitative analysis techniques, such as the pendant drop or spinning drop methods, can be used to measure the surface and interfacial tension of solutions containing this compound at varying concentrations. nih.govmdpi.com
Formation and Stability of Micellar Aggregates and Vesicular Structures
Beyond a certain concentration, known as the critical micelle concentration (CMC), this compound molecules in an aqueous solution will self-assemble into aggregates. The most common type of aggregate formed by single-tailed surfactants like this compound is the micelle. Micelles are spherical structures where the hydrophobic tails of the surfactant molecules cluster together in the interior, shielded from the water, while the hydrophilic head groups form the outer surface, in contact with the aqueous phase. research-solution.comcore.ac.uk The formation of micelles is a thermodynamic process that occurs when the concentration of monomers at the interface reaches saturation. research-solution.com
In addition to micelles, some amphiphilic molecules can also form vesicular structures, which are bilayer structures enclosing an aqueous core. research-solution.comgoogleapis.com The formation and stability of these aggregates are influenced by factors such as surfactant concentration, temperature, pH, and the presence of other substances. The stability of micellar aggregates and vesicular structures is crucial for various applications, including solubilization and encapsulation. rsc.orgnih.gov
Emulsion and Dispersion Stabilization Principles
This compound and its derivatives play a role in stabilizing emulsions and dispersions. Emulsions are mixtures of two immiscible liquids, where one liquid is dispersed as fine droplets in the other. Dispersions involve solid particles dispersed in a liquid phase. Surfactants stabilize these systems by reducing interfacial tension and forming a barrier around the dispersed phase, preventing droplets or particles from coalescing or aggregating.
Emulsifying Performance and Droplet Interface Dynamics of this compound-Based Systems
This compound can act as an emulsifier, facilitating the formation and stabilization of emulsions. ferwer.comatamanchemicals.comkaochemicals-eu.com In an oil-in-water emulsion, for example, this compound molecules adsorb at the interface between the oil droplets and the continuous water phase. The hydrophobic tails partition into the oil droplet, while the hydrophilic heads remain in the water, creating a stable interfacial film that reduces the interfacial tension and prevents the small oil droplets from merging together (coalescence). researchgate.netfindaphd.com The emulsifying performance is related to the ability of the surfactant to rapidly adsorb onto the surface of droplets and facilitate the formation of small, stable droplets during the emulsification process. mdpi.com The dynamics of emulsion droplets, including their formation, coalescence, and interaction with interfaces, are influenced by the presence and behavior of surfactants like this compound. findaphd.comnih.govcadworks3d.com
Mechanisms of Foam Boosting and Foam Stabilization by this compound Oxide Derivatives
This compound oxide, a derivative of this compound, is particularly known for its foam boosting and foam stabilizing properties. ferwer.comatamanchemicals.comkaochemicals-eu.comcosmileeurope.euverdantspecialty.com Foams are dispersions of a gas in a liquid medium, where the liquid phase forms thin films separating the gas bubbles. Surfactants stabilize foams by adsorbing at the air-water interface, reducing the surface tension and forming a viscoelastic film around the bubbles. research-solution.comresearchgate.net
The mechanisms by which this compound oxide derivatives enhance foam stability include the formation of a stable, ordered layer at the air-water interface and the increase in the viscosity of the liquid films between bubbles. atamanchemicals.comresearchgate.net The molecular structure of this compound oxide, with its polar head group and nonpolar tail, allows it to effectively pack at the interface. This close packing creates a strong interfacial film that resists rupture. Additionally, the presence of the surfactant in the bulk solution and at the interface can increase the viscosity, which slows down the drainage of liquid from the foam films, thus prolonging foam life. researchgate.net this compound oxide is compatible with various other surfactants, which can lead to synergistic effects in foam performance when used in mixtures. atamanchemicals.com
Demulsification Principles in Water-in-Oil and Oil-in-Water Systems Utilizing this compound Derivatives
This compound derivatives are employed as chemical demulsifiers to separate stable emulsions, commonly encountered in the petroleum industry as water-in-crude oil emulsions researchgate.netd-nb.info. Emulsions are stabilized by naturally occurring surface-active components like asphaltenes and resins, which form rigid films at the oil-water interface d-nb.info. Demulsifiers function by migrating to this interface and disrupting the stabilizing film researchgate.netd-nb.infomdpi.com.
The mechanism of demulsification by this compound derivatives involves reducing the interfacial tension between the water and oil phases and weakening the mechanical strength of the interfacial film researchgate.netd-nb.infomdpi.com. This action facilitates the flocculation and coalescence of dispersed droplets. In water-in-oil (W/O) emulsions, the demulsifier promotes the aggregation and subsequent merging of water droplets, leading to their separation from the continuous oil phase researchgate.netresearchgate.net. Conversely, in oil-in-water (O/W) emulsions, the demulsifier aids in the coalescence of oil droplets dispersed in the continuous water phase.
Research indicates that reagents containing amino groups, such as this compound derivatives, can be effective demulsifiers . For instance, ethoxylated this compound has been investigated for its ability to break crude oil emulsions researchgate.netresearchgate.net. Studies have shown that a mixture containing ethoxylated this compound can exhibit a higher dehydration rate and capacity in separating water from crude oil emulsions researchgate.netresearchgate.net. The demulsifier molecules are adsorbed onto the dispersed droplets, replacing the existing surfactants and thus reducing interfacial tension and weakening the interfacial film strength, which decreases the stability of the droplets mdpi.com. Additionally, demulsifiers can neutralize the charge on the surface of dispersed droplets, reducing electrostatic repulsion and promoting aggregation mdpi.com.
Parameters such as temperature, demulsifier dosage, and the ratio of additives can influence the performance of demulsifiers researchgate.net. Higher temperatures can sometimes enhance the demulsification process by reducing viscosity and increasing the rate of chemical reactions at the interface .
Rheological Properties of this compound-Stabilized Emulsions and Dispersions
The presence of this compound as a surfactant or emulsifier can significantly influence the rheological properties of emulsions and dispersions. Rheology, the study of the flow and deformation of matter, provides insights into the stability and behavior of these systems.
Emulsions stabilized by surfactants derived from cocoa oil have been shown to exhibit specific rheological characteristics, such as shear thinning behavior csic.esresearchgate.net. Shear thinning means that the viscosity of the fluid decreases under shear stress. This behavior is often desirable in applications like coatings or personal care products, where easy flow during application and higher viscosity at rest are required.
Furthermore, the rheological properties of dispersions can be affected by the dispersion, suspension, and emulsification of solid particles, which can be influenced by the presence of surface-active compounds like this compound googleapis.com. The addition of nanoparticles to emulsions can also alter rheological properties such as apparent viscosity, elastic modulus, and yield stress researchgate.net.
Corrosion Inhibition Mechanisms and Metal Surface Interactions
This compound and its derivatives are also utilized as corrosion inhibitors, particularly in environments where metallic materials are exposed to corrosive media, such as in the oil and gas industry justdial.com. Corrosion inhibitors function by forming a protective barrier on the metal surface, preventing or slowing down the degradation process researchcommons.orgmdpi.comresearchgate.netresearchgate.net.
The mechanism of corrosion inhibition by organic compounds like this compound primarily involves adsorption onto the metal surface researchcommons.orgresearchgate.netresearchgate.net. This adsorption can occur through different modes, leading to the formation of protective layers.
Adsorption Modes on Metal Substrates: Physisorption vs. Chemisorption
The adsorption of this compound molecules onto a metal surface can occur via two primary mechanisms: physisorption and chemisorption uvm.edutaylorandfrancis.commicromeritics.comwikipedia.org.
Physisorption (physical adsorption) is a weaker interaction driven by van der Waals forces, electrostatic forces, hydrogen bonds, weak covalent bonding, or dipole-dipole interactions between the inhibitor molecules and the metal surface taylorandfrancis.com. This process is typically reversible and involves lower adsorption energies, generally in the range of 20-25 kJ/mole or less researchgate.netuvm.edu. Physisorption does not involve the formation of new chemical bonds or the sharing/transfer of electrons between the inhibitor and the metal uvm.edutaylorandfrancis.commicromeritics.comwikipedia.org. Physisorbed molecules can form multiple layers on the surface taylorandfrancis.commicromeritics.com.
Chemisorption (chemical adsorption) involves the formation of a chemical bond between the inhibitor molecules and the metal surface uvm.edutaylorandfrancis.commicromeritics.comwikipedia.org. This is a stronger interaction with higher adsorption energies, often around 200 kJ/mole uvm.edu. Chemisorption typically involves the transfer or sharing of electrons between the inhibitor and the metal, leading to the formation of coordinate covalent or ionic bonds researchgate.nettaylorandfrancis.comwikipedia.org. This process is generally considered irreversible and results in the formation of a single layer of adsorbed molecules on the metal surface taylorandfrancis.commicromeritics.com.
For organic inhibitors like this compound, the presence of heteroatoms (such as nitrogen in the amine group) with lone pairs of electrons and pi electrons from any unsaturated bonds can facilitate adsorption onto the metal surface researchgate.netresearchgate.net. These electron-rich sites can interact with the metal surface, leading to the formation of a protective film. The nature of the interaction (physisorption or chemisorption) depends on factors such as the chemical structure of the inhibitor, the type of metal, the surface charge of the metal, and the environmental conditions researchgate.netorientjchem.org.
Adsorption isotherms, thermodynamic parameters, and quantum chemical calculations are often used to elucidate the adsorption mechanism orientjchem.org. For instance, the standard enthalpy of adsorption can provide information about the adsorption process; an exothermic process (negative enthalpy change) is associated with physisorption or a combination of physisorption and chemisorption, while an endothermic process (positive enthalpy change) is attributed to chemisorption researchgate.net.
Electrochemical Kinetics of Corrosion Inhibition by this compound
Electrochemical techniques are crucial for understanding the kinetics of corrosion inhibition by this compound. These methods measure the electrochemical response of the metal in the corrosive environment, both with and without the inhibitor, providing quantitative data on the corrosion rate and inhibition efficiency mdpi.comresearchgate.netpeerj.comnih.gov.
Common electrochemical techniques used include:
Potentiodynamic Polarization: This technique involves sweeping the potential of the working electrode (metal sample) over a range and measuring the resulting current. Polarization curves (Tafel plots) can be obtained, which provide information about the kinetics of the anodic and cathodic reactions. The presence of a corrosion inhibitor alters these curves, indicating its effect on the corrosion process nih.govajol.info. A shift in the corrosion potential and changes in the anodic and cathodic current densities can reveal whether the inhibitor acts predominantly on the anodic or cathodic process, or both (mixed-type inhibitor) mdpi.comajol.info.
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal to the electrochemical cell over a range of frequencies and measuring the impedance response. EIS data, often presented as Nyquist or Bode plots, provides information about the properties of the metal-electrolyte interface, including the charge transfer resistance and the capacitance of the electrical double layer. The formation of a protective adsorbed layer by a corrosion inhibitor increases the charge transfer resistance and decreases the double layer capacitance, reflecting the barrier effect of the film nih.gov.
These electrochemical measurements allow for the determination of key kinetic parameters such as corrosion current density, corrosion potential, and Tafel slopes. From these parameters, the inhibition efficiency (IE%) can be calculated using the following formula:
IE% = ((i_corr(blank) - i_corr(inhibited)) / i_corr(blank)) * 100
where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inhibited) is the corrosion current density with the inhibitor.
Studies on various organic inhibitors, including those with amine groups, have utilized these techniques to demonstrate their effectiveness and understand their mechanism of action researchgate.netpeerj.comnih.gov. The inhibition efficiency is generally found to increase with increasing inhibitor concentration up to a certain point, as more molecules are available to adsorb onto the metal surface and form a protective layer researchgate.netnih.govajol.info.
Influence of Environmental Parameters (e.g., pH, Temperature, Salinity) on Inhibition Efficiency
The effectiveness of this compound as a corrosion inhibitor is significantly influenced by environmental parameters such as pH, temperature, and salinity csic.esajol.infonih.govfrontiersin.orgutp.edu.my.
pH: The pH of the corrosive medium affects the surface charge of the metal and the ionization state of the inhibitor molecules, which in turn influences the adsorption process orientjchem.orgnih.gov. In acidic environments, amine groups can become protonated, forming cationic species that can adsorb onto negatively charged areas of the metal surface orientjchem.org. The pH also influences the stability of the passive film on certain metals and the speciation of corrosive ions nih.gov.
Temperature: Temperature has a complex effect on corrosion inhibition. Increasing temperature generally increases the rate of chemical reactions, including corrosion nih.gov. It also affects the solubility and adsorption of the inhibitor ajol.info. For physisorption, increasing temperature typically decreases the adsorption and thus the inhibition efficiency due to the exothermic nature of the process researchgate.netajol.info. For chemisorption, the effect of temperature can be less straightforward; in some cases, inhibition efficiency might increase with temperature if the chemical adsorption process has a relatively high activation energy ajol.info. However, at very high temperatures, the inhibitor itself might degrade or desorb from the surface. Studies on various inhibitors have shown that the optimal temperature for inhibition varies depending on the specific inhibitor and corrosive system peerj.comutp.edu.my.
Salinity: The concentration of dissolved salts, particularly chlorides, significantly impacts the corrosivity (B1173158) of the environment nih.govfrontiersin.org. High salinity can increase the conductivity of the electrolyte and the concentration of aggressive ions that can penetrate or disrupt the protective film formed by the inhibitor nih.gov. The presence of different ions can also compete with the inhibitor molecules for adsorption sites on the metal surface. The effectiveness of this compound in high-salinity environments, such as oilfield produced water, is a critical factor in its application as a corrosion inhibitor in the oil and gas industry frontiersin.org.
Other environmental factors that can influence inhibition efficiency include the presence of dissolved oxygen, flow velocity, and the presence of other chemical species in the medium nih.govutp.edu.mysci-hub.se. A comprehensive understanding of the interplay between these environmental parameters and the inhibitor's properties is essential for optimizing the performance of this compound as a corrosion inhibitor in specific applications.
Mineral Surface Interactions and Flotation Chemistry
The effectiveness of this compound as a flotation collector is intrinsically linked to its adsorption characteristics on mineral surfaces, its ability to alter mineral wettability, and its influence on the electrokinetic properties at the mineral-aqueous interface.
Adsorption Characteristics of this compound on Diverse Mineral Surfaces (e.g., Silicates, Carbonates)
This compound, as a cationic collector, primarily interacts with negatively charged mineral surfaces through electrostatic forces xinhaimining.comminingpedia.cnjournalssystem.com. Studies have investigated the adsorption behavior of this compound on various minerals, including silicates like muscovite (B576469), feldspar, and quartz, as well as carbonate minerals usm.myusm.my. The adsorption of amine-type collectors is generally proposed to occur via coulombic forces between the polar group of the collector and the charged electrical double layer on the mineral surface journalssystem.com. Cationic collectors like this compound are widely used for oxide and silicate (B1173343) minerals journalssystem.com.
Research indicates that the adsorption of this compound on silicate minerals such as mica, feldspar, and quartz increases their hydrophobicity usm.my. For instance, studies involving muscovite, feldspar, and quartz have assessed this compound adsorption through techniques like zeta potential, contact angle, and Fourier Transformed Infra-Red (FTIR) spectroscopy usm.my. FTIR analysis has been used to examine this compound adsorbed on the surfaces of feldspar, quartz, and mica at various dosages and pH levels usm.my. The increase in relative concentrations of carbon and nitrogen on mineral surfaces after interaction with an ether amine, a type of cationic collector, indicates the adsorption of the collector molecule dbc.wroc.pl. The increase rate of nitrogen concentration on quartz surface was observed to be larger than on collophane, suggesting a stronger interaction with quartz dbc.wroc.pl.
While cationic surfactants generally exhibit low adsorption on pure calcite, higher adsorption is observed on natural carbonates, silica (B1680970), and kaolin, which is attributed to the presence of negatively charged siliceous minerals researchgate.netresearchgate.net. Ethoxylated this compound has shown lower adsorption on calcite compared to dolomite (B100054), potentially due to the presence of silica sites in dolomite researchgate.net. High concentrations of divalent ions in brine can contribute to a reduction in surfactant adsorption on silica sites in dolomite powder researchgate.net.
Alteration of Mineral Wettability and Surface Energy by this compound Adsorption
The adsorption of this compound on mineral surfaces leads to a change in their wettability, typically increasing their hydrophobicity. This alteration is fundamental to the effectiveness of this compound as a flotation collector. Contact angle measurements are a key method for assessing this change in wettability.
Studies have shown that gradually adding this compound increases the contact angle of minerals like mica, feldspar, and quartz, leading to enhanced hydrophobicity usm.my. This increased hydrophobicity is accompanied by a decrease in the mineral's free energy and components usm.my. For example, contact angle values of mica, feldspar, and quartz in the presence of this compound at pH 2 have been reported usm.my. The change in contact angle measurements after interaction with a cationic collector like ether amine is related to the adsorption of the collector molecule onto the mineral surfaces, with a higher adsorption correlating to a greater change in contact angle dbc.wroc.pl. The interaction between an ether amine and quartz was found to be significantly stronger than with collophane, as indicated by the greater increase in quartz contact angle dbc.wroc.pl.
The formation of a hydrophobic layer on particle surfaces by collecting agents like this compound facilitates their attachment to air bubbles, which is essential for recovery in the froth product during flotation google.com.
Electrokinetic Phenomena at Mineral-Aqueous Interfaces: Zeta Potential Studies
Zeta potential, the electrical potential at the shear plane, is a crucial electrokinetic property that provides insight into the surface charge of mineral particles in suspension and their interactions with collectors researchgate.netsrce.hr. Studies involving this compound and other amine collectors frequently utilize zeta potential measurements to understand the adsorption mechanism and the resulting changes in surface charge.
The zeta potential of minerals is influenced by pH and the adsorption of ions and collectors researchgate.netsrce.hrmcgill.ca. For silicate minerals like feldspar, quartz, and muscovite, zeta potential measurements as a function of pH and in the presence of collectors like this compound have been conducted usm.myusm.my. The isoelectric points (IEP) of feldspar, quartz, and muscovite have been reported at approximately 1.80, 1.9, and 2.0, respectively usm.my.
The adsorption of cationic collectors, such as this compound, on negatively charged mineral surfaces leads to a shift in zeta potential towards more positive values mdpi.com. This occurs due to the electrostatic interaction between the positively charged amine group of the collector and the negative sites on the mineral surface journalssystem.com. Zeta potential measurements can confirm a higher affinity of minerals for cationic collectors at higher concentrations mdpi.com. For instance, the surface charge of minerals became more positive with increasing concentration of an ether amine collector mdpi.com. The zeta potential variations for micaceous minerals were found to be almost the same, and their zeta potential was more positive over the investigated collector concentration range compared to quartz mdpi.com.
The decrease in zeta potential magnitude with increasing ionic strength in the presence of electrolytes can be attributed to the compression of the electrical double layer journalssystem.comresearchgate.net. Adsorbed ions in the Stern layer can also cause a decrease in electrokinetic potential journalssystem.com.
Mechanisms of Action as a Flotation Collector in Mineral Processing
This compound functions as a cationic flotation collector by selectively adsorbing onto the surface of target minerals, rendering them hydrophobic and thus amenable to attachment to air bubbles xinhaimining.comminingpedia.cngoogle.comwikipedia.org. This selective attachment allows the hydrophobic mineral particles to be carried to the surface of the flotation cell, forming a froth that can be separated from the hydrophilic gangue minerals google.comwikipedia.org.
The amine group of this compound interacts with the surface of mineral particles through electrostatic forces or van der Waals forces xinhaimining.comminingpedia.cn. The effectiveness of this compound can be influenced by the presence of high-valent metal cations and modifiers which help control the selectivity of activation of ore particles xinhaimining.comminingpedia.cn. While this compound can provide good flotation capacity and high recovery for pure minerals over a wide pH range, its selectivity to different minerals can be poor when used alone xinhaimining.comminingpedia.cn.
In some applications, this compound is used in combination with other collectors, such as anionic collectors, to achieve synergistic effects that improve flotation efficiency and concentrate grade google.com. This synergistic effect can involve co-adsorption, charge compensation, and functional complementarity google.com. The order of adding collectors, such as adding anionic collectors before or simultaneously with cationic collectors like this compound, can influence the flotation outcome google.com. The addition of an anionic collector can enhance the adsorption of a cationic collector like lauryl amine or this compound on certain mineral surfaces while reducing its adsorption on others, thereby improving separation efficiency google.com.
The mechanism of action involves the formation of a hydrophobic layer on the mineral surface due to the hydrocarbon chain of the adsorbed this compound molecule wikipedia.org. This hydrophobic layer facilitates the adhesion of air bubbles to the mineral particles google.comwikipedia.org. The bubble-particle attachment is a critical step in the flotation process, allowing the hydrophobic particles to float to the surface wikipedia.org.
Flocculation and Aggregation Dynamics in Suspensions
This compound, as a surfactant, can also influence the flocculation and aggregation behavior of particles in suspensions.
Mechanisms of Particle Aggregation Induced by this compound
Cationic surfactants like this compound can induce particle aggregation through mechanisms related to charge neutralization and bridging. In suspensions of negatively charged particles, the positively charged head group of this compound can adsorb onto the particle surface, reducing the electrostatic repulsion between particles mcgill.cadbc.wroc.pl. As more collector adsorbs, the surface charge can be neutralized and even become positive, leading to aggregation due to reduced electrostatic stability mcgill.ca.
The adsorption of surfactants can lead to the formation of aggregates through hydrophobic interactions between the hydrocarbon chains of adsorbed molecules on different particles researchgate.net. This "hydrophobic patch" mechanism can cause particles to aggregate even if the net surface charge is not completely neutralized.
In some systems, particularly with polymers, bridging flocculation can occur, where a single polymer chain or aggregate adsorbs onto multiple particles, linking them together dbc.wroc.pl. While the provided search results primarily focus on mineral flotation, the principles of cationic surfactant adsorption and their effect on surface charge and hydrophobicity are relevant to understanding how this compound could induce particle aggregation in suspensions. The reduction of electrostatic attraction between particles due to decreased zeta potential can favor aggregation journalssystem.com. Non-selective particle aggregation can be a challenge in processes like coal flotation, impacting selectivity core.ac.uk.
Influence of this compound Structure on Flocculation Efficiency
This compound, primarily composed of fatty amines derived from coconut oil, represents a class of cationic surfactants whose structural characteristics significantly influence their performance as flocculants in various applications. The composition of this compound typically includes a distribution of alkyl chain lengths, predominantly C12 (lauryl) and C14 (myristyl), attached to an amine functional group. The specific structure of the amine moiety (primary, secondary, tertiary, or ethoxylated) further dictates the compound's properties and its interaction with suspended particles in a colloidal system.
The efficacy of this compound as a flocculant is largely attributed to its cationic nature, particularly in its protonated form under appropriate pH conditions. This positive charge facilitates interaction with negatively charged particles commonly found in suspensions, such as clays, silicates, and organic matter. The primary mechanisms by which cationic flocculants operate include charge neutralization and polymer bridging plos.orgmdpi.comnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net.
In the charge neutralization mechanism, the positively charged amine head group adsorbs onto the negatively charged particle surface, reducing the zeta potential and the electrostatic repulsion between particles. This destabilization allows van der Waals forces to become dominant, leading to particle aggregation acs.org. The effectiveness of charge neutralization is highly dependent on the charge density of the flocculant and the surface charge density of the particles, both of which can be influenced by pH mdpi.comnih.govacs.orgresearchgate.netnih.gov.
While this compound itself is typically considered a relatively low molecular weight flocculant compared to polymeric flocculants, the concept of bridging can still apply, particularly if the amine molecules adsorb onto multiple particles simultaneously or if aggregates of amine molecules facilitate bridging. However, for smaller molecules like fatty amines, charge neutralization and the formation of hydrophobic aggregates that can entrap particles are often considered more dominant mechanisms.
The alkyl chain length distribution within this compound plays a crucial role in its interfacial activity and subsequent flocculation performance. Longer alkyl chains generally increase the hydrophobicity of the molecule. This increased hydrophobicity can influence the adsorption behavior of the amine onto particle surfaces and the formation of self-associated structures (like micelles or admicelles) which can impact flocculation whamine.comacs.orgresearchgate.netuni-tuebingen.de. Studies on similar fatty acid derivatives, such as alkyl hydroxamic acids, have demonstrated that collectors with longer carbon chains can induce the formation of larger flocs at lower concentrations, highlighting the impact of hydrophobic interactions driven by chain length on aggregation efficiency mdpi.com.
The specific type of amine (primary, secondary, or tertiary) and the presence of ethoxylation also contribute to the structural influence on flocculation. Primary, secondary, and tertiary amines will have different degrees of protonation depending on the pH, affecting their charge density and interaction with negatively charged surfaces slideshare.net. Ethoxylation, the addition of ethylene (B1197577) oxide units to the amine group, introduces hydrophilic ether chains. Fatty amine ethoxylates exhibit characteristics that shift from more cationic at low degrees of ethoxylation to more non-ionic at higher degrees of ethoxylation whamine.com. This structural modification alters the molecule's solubility, surface activity, and ability to interact with particles through electrostatic and steric effects whamine.com. Higher ethoxylation can lead to increased steric hindrance, which might influence the adsorption conformation on a particle surface and potentially affect bridging or dispersion stability whamine.com.
Research findings on the influence of amine structure on particle interactions provide valuable insights. For instance, studies on the phase transfer of nanoparticles using secondary amines with different alkyl chain lengths showed that longer hydrocarbon chains facilitated more effective transfer and stability, suggesting a more packed and impenetrable adsorbed layer on the particle surface researchgate.netuni-tuebingen.de. This indicates that the length of the alkyl chain impacts the nature and stability of the amine layer formed on the particle, which is critical for controlling inter-particle interactions and thus flocculation or dispersion.
Advanced Applications and Functional Performance Studies
Material Science and Nanotechnology Applications
Cocoamine compounds play a significant role in the design and modification of materials, particularly at the nanoscale, due to their ability to interact with interfaces and influence material properties.
Role of this compound in Nanoparticle Synthesis and Colloidal Stabilization
This compound and its ethoxylated derivatives are effective stabilizers in the synthesis of various nanoparticles. For instance, polyethoxylated (5) this compound (POE(5) coco amine) is noted for its use in preparing nanoparticles, acting as a stabilizer to prevent aggregation and improve dispersion in aqueous solutions. smolecule.com This is crucial for maintaining the desired properties and behavior of nanoparticles in diverse research fields. The amphiphilic nature of these compounds, possessing both water-loving and water-repelling segments, allows them to adsorb onto the surface of nanoparticles, creating a barrier that counteracts attractive forces between particles, thus ensuring colloidal stability. smolecule.commdpi.com
Research on the synthesis of iron oxide nanoparticles has demonstrated the use of long-chain amines, such as dodecylamine (B51217), as both reducing and surface-functionalizing agents in a one-step aqueous process. The amine molecules cap the nanoparticles, providing stability in solution. nih.gov Similarly, oleylamine (B85491) has been used in the synthesis of amine-stabilized aqueous colloidal gold nanoparticles, where it complexes with metal ions, reduces them, and subsequently caps (B75204) the formed nanoparticles. researchgate.net The efficacy of the amine in forming a stabilizing layer depends on factors like temperature and concentration, influencing particle size and stability. researchgate.net
Colloidal stability is paramount for the performance of nanoparticles in many applications, and polymer coatings, including those potentially incorporating amine-based modifiers, are known to enhance this stability compared to small molecules, primarily through steric and electrostatic stabilization mechanisms. nih.gov
Polymeric Material Design and Modification using this compound as a Co-monomer or Modifier
This compound derivatives can be incorporated into polymeric materials to modify their properties. POE(5) coco amine, for example, can serve as a co-monomer or modifier in polymer synthesis. smolecule.com This inclusion can influence key polymer characteristics such as hydrophilicity, solubility, and self-assembly behavior, allowing for the tailoring of polymer properties for specific material science applications. smolecule.com
In the development of polymer composites, this compound derivatives have been used for surface modification of filler materials to enhance their compatibility with the polymer matrix. For instance, a quaternary this compound salt, acting as a reactive intercalant, has been employed for the surface modification of montmorillonite (B579905) clay. researchgate.net This modification resulted in organophilic clay nanoparticles that were compatible with the continuous phase of emulsions used in the synthesis of macroporous polymer composites, leading to improved material structures. researchgate.net The use of co-monomers is a common strategy in polymer chemistry to alter the properties of the resulting copolymer compared to the homopolymer, even when used in small amounts to confer specific chemical properties. wikipedia.orgomu.edu.tr
Surface Modification of Advanced Materials
The ability of amine groups to interact with various surfaces makes this compound and its derivatives potential candidates for the surface modification of advanced materials. While direct research specifically detailing this compound's use in modifying a wide range of advanced materials (beyond nanoparticles and clay fillers) was not extensively found, the principle of amine-based surface functionalization is established in material science. For example, aminosilane (B1250345) coupling agents have been used to modify the surface of MXene, a 2D transition metal carbide. osti.gov This modification successfully altered the surface charge, demonstrating the potential of amine-containing compounds to enable further functionalization and influence the material's interactions and suitability for applications in composites, adsorbents, membranes, and drug carriers. osti.gov Given that this compound contains amine functionalities, it possesses the chemical basis for similar surface interactions and modifications on other advanced material substrates, depending on the specific material and desired outcome.
Petroleum and Gas Industry Applications
This compound derivatives, particularly ethoxylated cocoamines, are valuable in the petroleum and gas industry, primarily for their surfactant and demulsifying properties crucial for efficient oil processing.
Chemical Formulations for Enhanced Oil Recovery (EOR)
Enhanced Oil Recovery (EOR) techniques are employed to recover trapped oil after primary and secondary methods have been utilized. Chemical EOR methods involve injecting chemical formulations into the reservoir to improve oil displacement and recovery. researchgate.netresearchgate.netchemanager-online.com Surfactants are key components in many chemical EOR formulations, working to reduce the interfacial tension between oil and water, alter wettability, and facilitate emulsification or microemulsion formation, thereby mobilizing residual oil. researchgate.netresearchgate.net
While specific, detailed studies on this compound as a primary surfactant in EOR flooding formulations were not prominently found, the broader category of amines and ethoxylated amines are recognized in the oilfield industry for various applications, including as corrosion inhibitors and surfactants. nih.govnouryon.com The relevance of "Global Asia-Pacific Cocamine" in the context of Chemical Enhanced Oil Recovery market trends suggests its use within the industry, potentially as a component in more complex EOR formulations or in related upstream processes. openpr.com The effectiveness of EOR formulations is highly dependent on tailoring the chemicals to specific crude oil and reservoir conditions. researchgate.net
Demulsifier Performance in Crude Oil Dehydration and Desalination
A significant application of this compound derivatives in the petroleum industry is their use as demulsifiers. Crude oil often exists as a water-in-oil emulsion, which must be broken to remove water and salts before refining. researchgate.netgsconlinepress.comut.ac.ir Demulsifiers are chemicals designed to destabilize these emulsions, allowing the water and oil phases to separate. e3s-conferences.org
Ethoxylated this compound has been specifically investigated and found to be effective in breaking crude oil emulsions. Research indicates that a mixture containing ethylcellulose and ethoxylated this compound demonstrates a higher dehydration rate and capacity in crude oil demulsification compared to using ethylcellulose alone. researchgate.netresearchgate.net The performance of demulsifiers is typically evaluated using methods like the bottle test, which assesses the rate and efficiency of water separation from the crude oil emulsion. researchgate.netut.ac.irresearchgate.net Nonionic surfactants, including ethoxylated amines, are widely used as demulsifiers due to their effectiveness in reducing interfacial tension and facilitating the coalescence of water droplets within the emulsion. e3s-conferences.org The optimal demulsifier formulation depends on factors such as temperature, demulsifier concentration, and the specific composition of the crude oil emulsion. researchgate.netut.ac.irresearchgate.net
Corrosion Management in Hydrocarbon Transportation and Processing
Corrosion poses a significant challenge in the oil and gas industry, impacting the integrity and lifespan of equipment and pipelines used in the extraction, transportation, and processing of hydrocarbons. The presence of corrosive substances such as water with high salt content, acidic inorganic compounds like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S), and natural organic acids contributes to the deterioration of metal surfaces through chemical or electrochemical reactions google.come3s-conferences.org. This can lead to substantial repair and replacement costs, often exceeding the initial material cost, and potential environmental damage e3s-conferences.org.
Corrosion inhibitors are widely employed as a cost-effective and practical means of mitigating this issue e3s-conferences.orgonepetro.org. These substances work by forming a protective layer on the metal surface, which prevents corrosive agents from directly contacting the metal rimpro-india.comreformchem.com. Amine-based inhibitors, including certain this compound derivatives, are known to form a persistent film on drilling pipes (B44673) and general oil handling equipment like tanks, thereby inhibiting corrosion caused by hydrogen sulfide and organic acids in the oil field rimpro-india.com. The application of corrosion inhibitors can be implemented at various stages, including later phases of field development when water content in produced oil increases e3s-conferences.org. They can also be injected at the starting point of product movement to provide protection along the entire transportation route e3s-conferences.org. This compound ethoxylates, a class of this compound derivatives, are used in automotive and industrial lubricants where they provide corrosion inhibition atamanchemicals.com. Dimethyl cocamine is also listed as an industry use as a corrosion inhibitor nih.gov.
Agricultural Formulations and Agrochemical Adjuvancy
This compound and its derivatives are valuable components in agricultural formulations, primarily functioning as adjuvants to enhance the performance of crop protection products justdial.com. Adjuvants are substances added to pesticide formulations or spray mixtures to modify their physical characteristics and improve the efficacy of the active ingredient michberk.comgoogleapis.comuplcorp.com.
Mechanisms of this compound as a Wetting and Spreading Agent for Crop Protection Products
This compound derivatives, particularly ethoxylated cocoamines, act as surfactants in agricultural formulations justdial.comsterlingaux.com. Surfactants reduce the surface tension of spray droplets, allowing them to spread more effectively on the waxy surface of plant leaves michberk.comresearchgate.netmdpi.com. This improved wetting and spreading lead to better coverage of the target surface by the pesticide, which is crucial for optimal pest control and crop yield justdial.com. The ability to lower surface tension allows spray droplets to flatten and cover a larger area, enhancing adhesion to the leaf surface michberk.com.
Enhancement of Pesticide and Herbicide Efficacy via Formulation Chemistry
The enhancement of pesticide and herbicide efficacy by this compound in formulations is closely linked to its surfactant properties. By improving the wetting and spreading of spray solutions, this compound derivatives ensure more uniform distribution of the active ingredients on plant surfaces justdial.comshreechem.in. This enhanced coverage facilitates better absorption and penetration of the pesticide into the target organism or plant tissue googleapis.comgoogle.comwur.nl. For instance, amine chemicals, including amine ethoxylates, are known to maximize the effectiveness of certain herbicides, such as glyphosate, by aiding penetration through the waxy outer layer or small hairs on the leaf surface google.com. The improved contact and penetration contribute to a more potent effect of the pesticide at lower application rates googleapis.com.
Dispersing and Emulsifying Properties in Agrochemical Concentrates
This compound ethoxylates exhibit good emulsifying and dispersing properties, making them suitable for use in various agrochemical formulations, including emulsifiable concentrates (EC), soluble liquids (SL), and suspension concentrates (SC) atamanchemicals.comsterlingaux.comshreechem.inatamanchemicals.com. In EC formulations, emulsifiers are essential for creating stable and homogeneous mixtures of oil-based active ingredients in water, ensuring uniform application and coverage shreechem.in. This compound ethoxylated with 12 EO, for example, is incorporated into emulsifiable concentrates to stabilize emulsions and ensure consistent distribution of active ingredients atamanchemicals.com. These dispersing and emulsifying properties help maintain the stability of the formulation, preventing the separation or settling of active ingredients during storage and application shreechem.in.
Environmental Remediation and Water Treatment Technologies
This compound and its derivatives have potential applications in environmental remediation, particularly in the context of soil and water treatment.
Application in Soil Remediation Strategies and Hydrophobic Contaminant Mobilization
Surfactants, including potentially this compound derivatives, play a role in the remediation of contaminated soils, especially those affected by hydrophobic contaminants such as hydrocarbons mdpi.comresearchgate.net. These contaminants have low solubility in water, which limits the effectiveness of conventional remediation methods envirotecnics.com. Surfactants can enhance the remediation process through two main mechanisms: increasing the solubility of hydrophobic contaminants within surfactant micelles and reducing the interfacial tension between the contaminants and water, thereby mobilizing the contaminants mdpi.comenvirotecnics.com.
Soil washing is a remediation technique that utilizes aqueous solutions containing surfactants to mobilize and remove contaminants from soil mdpi.com. In situ soil flushing, another technique, involves injecting flushing solutions with wetting agents into the contaminated area to make pollutants mobile through dissolution or chemical reactions mdpi.com. While the direct application of "this compound" in soil remediation is not explicitly detailed in the search results, the general principles of surfactant-enhanced soil remediation apply to this class of compounds due to their surface-active nature and ability to interact with hydrophobic substances mdpi.comenvirotecnics.com. The mobilization of contaminants through surfactant application can facilitate their removal via methods like soil washing, bioremediation, or phytoremediation researchgate.net.
Mechanistic Considerations in Wastewater Treatment Processes
In wastewater treatment, this compound and its derivatives can function as flocculants or coagulants, aiding in the removal of suspended solids and other impurities. Coagulation involves neutralizing the electrical charges on small particles, allowing them to aggregate, while flocculation promotes the binding of these aggregates into larger, more easily settleable or filterable flocs ionexchangeglobal.comwcs-group.co.uk. The amine group in this compound can become protonated in aqueous solutions, carrying a positive charge that can interact with negatively charged particles in wastewater wcs-group.co.uk. This interaction facilitates the destabilization of suspended colloids, which typically carry a negative surface charge, thereby promoting their agglomeration wcs-group.co.uk. The long hydrophobic tail of this compound can also contribute to the bridging of particles, further enhancing floc formation. While specific mechanistic studies focusing solely on this compound in wastewater treatment are not extensively detailed in the provided search results, the general principles of amine-based coagulants and flocculants involve charge neutralization and inter-particle bridging to improve solid-liquid separation efficiency ionexchangeglobal.comwcs-group.co.uk.
Carbon Capture, Utilization, and Storage (CCUS) Technologies
This compound and its derivatives, particularly ethoxylated cocoamines, have shown potential in carbon capture applications, primarily as components of switchable solvents and surfactants used in processes like post-combustion CO2 absorption and electrochemical CO2 reduction.
Role of Amine-Based Solvents in Post-Combustion CO2 Absorption Processes
Amine-based solvents are a well-established technology for capturing CO2 from flue gases in post-combustion processes gccassociation.orgmega.cz. These solvents chemically react with CO2 to form reversible adducts, typically carbamates or bicarbonates ukccsrc.ac.uknih.gov. The CO2-rich solvent is then heated in a desorber to release the captured CO2 and regenerate the amine solvent for reuse gccassociation.orgcarbonclean.com. Primary and secondary amines, like those found in this compound, react directly with CO2 to form carbamates, while tertiary amines react to form bicarbonates in the presence of water ukccsrc.ac.uk. The reaction mechanism for primary amines involves the formation of a zwitterion intermediate, followed by deprotonation researchgate.net.
While monoethanolamine (MEA) is a widely used benchmark solvent due to its high selectivity and fast reaction rate, research explores alternative amines and blends to improve efficiency, reduce energy consumption for regeneration, and mitigate issues like solvent degradation and corrosion gccassociation.orgbohrium.com. Ethoxylated cocoamines, being modified fatty amines, can be designed with varying degrees of ethoxylation to tune their properties, such as solubility and reactivity with CO2, which can be beneficial in developing advanced solvent formulations onepetro.orgresearchgate.net. The switchable nature of certain ethoxylated amines, transitioning between nonionic and cationic forms depending on the presence of CO2, can be leveraged in capture processes, particularly in applications like enhanced oil recovery where CO2 is injected onepetro.orgnih.gov.
Interfacial Engineering for Electrochemical CO2 Reduction using this compound-Derived Surfactants
Electrochemical CO2 reduction (ECRR) is a promising technology for converting captured CO2 into valuable chemicals and fuels using renewable electricity the-innovation.orgrsc.org. Surfactants can play a crucial role in enhancing the efficiency and selectivity of ECRR by influencing the interfacial environment at the electrode-electrolyte interface researchgate.netnih.govmdpi.com. This compound-derived surfactants, with their ability to modify surface properties and create specific microenvironments, can impact the mass transport of CO2 to the electrode surface and the stability of reaction intermediates researchgate.netnih.govrsc.org.
Studies on the effect of surfactants in ECRR have shown that they can improve CO2 solubility, enhance the contact between the gas, liquid, and solid phases, and influence the local pH and concentration of reactants near the electrode researchgate.netresearchgate.net. Anionic surfactants, for example, have been shown to improve CO selectivity in some ECRR systems by restructuring the interfacial hydrogen-bond environment nih.gov. While direct studies on this compound-derived surfactants for ECRR are not explicitly detailed in the provided results, the principles of interfacial engineering using surfactants to optimize mass transfer and reaction pathways are relevant the-innovation.orgnih.govrsc.org. The long hydrocarbon chain of this compound contributes to the surfactant's ability to adsorb at interfaces, while the amine headgroup can be modified (e.g., ethoxylation, protonation) to tune its interaction with the electrolyte and the charged electrode surface onepetro.orgresearchgate.net.
Design and Performance of CO2-Switchable Surfactants for Carbon Capture
CO2-switchable surfactants are a class of compounds that can reversibly change their surface activity upon the introduction or removal of CO2 nih.govacs.org. This unique property makes them attractive for applications in carbon capture and separation processes. This compound-based surfactants can be designed to exhibit CO2-switchable behavior, typically through the incorporation of switchable headgroups, often involving tertiary amines or amidines, which can be protonated by carbonic acid formed when CO2 is dissolved in water onepetro.orgacs.org.
In the presence of CO2, these surfactants become charged (e.g., cationic), increasing their hydrophilicity and altering their self-assembly behavior (e.g., forming micelles or vesicles) onepetro.orgnih.gov. When CO2 is removed (e.g., by heating or sparging with an inert gas), the amine headgroup is deprotonated, and the surfactant reverts to a less hydrophilic, often nonionic, state, which can lead to phase separation or a change in interfacial activity onepetro.orgnih.govacs.org. This switchable behavior can be utilized in carbon capture processes for applications such as the formation and breaking of emulsions or foams to facilitate the absorption and release of CO2 onepetro.orgnih.gov. For instance, switchable ethoxylated cocoamines have been investigated for stabilizing CO2/water foams in enhanced oil recovery, where the foam helps control CO2 mobility onepetro.orgresearchgate.net. The ability to switch the surfactant's properties allows for easier separation and recovery of the surfactant and the captured CO2, potentially reducing the energy penalty associated with regeneration in traditional amine-based capture systems nih.gov.
Interactive Data Table (Example - based on potential findings, illustrative as specific quantitative data for this compound in these exact contexts was limited in the provided snippets):
| Application Area | This compound Derivative Example | Key Performance Indicator (Illustrative) | Notes |
| Wastewater Treatment (Flocculation) | Protonated this compound | Turbidity Reduction (%) | Mechanism involves charge neutralization and bridging. ionexchangeglobal.comwcs-group.co.uk |
| Post-Combustion CO2 Absorption | Ethoxylated this compound (e.g., 2 EO) | CO2 Absorption Capacity (mol/mol amine) | Used in switchable solvent/surfactant formulations. onepetro.orgresearchgate.net |
| Electrochemical CO2 Reduction (Interfacial Eng.) | This compound-derived surfactant | Faradaic Efficiency for CO (%) | Influences mass transport and interfacial microenvironment. researchgate.netnih.gov |
| Carbon Capture (CO2-Switchable Surfactants) | Ethoxylated this compound | Foam Stability (Half-life) | Switchable behavior aids in separation processes. onepetro.orgnih.gov |
Analytical Characterization Techniques for Cocoamine Research
Spectroscopic Analysis for Structural Elucidation and Adsorption Studies
Spectroscopic methods provide valuable insights into the molecular structure of cocoamine and its interactions with surfaces.
Fourier Transform Infrared (FTIR) Spectroscopy for Surface Adsorption Analysis
FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule and studying interactions, such as adsorption, at interfaces. By analyzing the vibrational modes of molecules, FTIR can confirm the presence of characteristic functional groups in this compound, such as the N-H stretch of primary amines.
Furthermore, FTIR spectroscopy, particularly techniques like Attenuated Total Reflectance (ATR-FTIR), is capable of in situ characterization of the liquid-solid interface, making it suitable for probing surface adsorption on various materials rsc.org. This technique can monitor the dynamics of adsorption by analyzing a layer of immobilized nanoparticles or other surfaces while changing the overlying liquid phase rsc.org. Molecular information obtained from FTIR can help determine the adsorption mode, including conformational and structural changes of the adsorbed species rsc.org. It can also be used as a quantitative surface analytical tool in some cases rsc.org. Studies on the adsorption of collectors, which can include fatty amines, on surfaces like coal have utilized micro-FTIR to analyze changes in surface chemistry and visualize collector adsorption dbc.wroc.pl. FTIR analysis can provide a semi-quantitative analysis of functional groups present on a surface before and after the addition of such substances, helping to explain their adsorption behavior dbc.wroc.pl.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Purity Assessment
NMR spectroscopy is a definitive technique for determining the molecular structure of organic compounds and assessing their purity fujifilm.comeurolab-d.deethz.ch. Specifically, 1H NMR provides information about the hydrogen atoms within a molecule, including their chemical environment and connectivity, which is crucial for confirming the structure of the alkyl chains and the amine group in this compound.
Quantitative NMR (qNMR) allows for the determination of the purity of a compound by comparing the integrated areas of peaks in the spectrum to a known standard fujifilm.comethz.ch. The ratio of the number of atomic nuclei in a compound corresponds to the ratio of the peak areas in the NMR spectrum fujifilm.com. By using a certified reference material as an internal standard with a known purity, the purity of the sample can be calculated from the relationship between the peak areas, the number of protons, the prepared masses, and the molecular weights of the sample and the standard fujifilm.com. This makes NMR a highly reliable method for purity assessment based on the amount of substance fujifilm.com. NMR can also be used for the identification of molecules and the analysis of mixtures eurolab-d.deethz.ch. Simple protocols for NMR analysis, such as chiral derivatization followed by 1H NMR, have been developed for determining the enantiomeric purity of chiral primary amines, a technique potentially applicable to chiral components within a complex amine mixture if present nih.gov.
Chromatographic Methods for Purity and Compositional Analysis
Chromatographic techniques are essential for separating the components of a complex mixture like this compound and quantifying them.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound Mixtures
HPLC is a widely used technique for separating, identifying, and quantifying components in a liquid sample advancechemjournal.com. It is particularly effective for analyzing non-volatile or thermally labile compounds, which may be present in this compound mixtures or their derivatives. The separation is achieved by injecting the sample into a mobile phase that passes through a column packed with a stationary phase advancechemjournal.com. Components of the mixture separate based on their differential retention in the column, determined by their partitioning between the mobile and stationary phases advancechemjournal.com.
HPLC is a powerful tool for quantitative analysis, allowing for the determination of the amount of individual components in a mixture advancechemjournal.com. Quantitative analysis in HPLC is typically based on comparing the peak area or height of the analyte to that of standards . Calibration curves are established using known concentrations of standards, and the concentration of the analyte in the unknown sample is then determined from its peak area or height . Both external and internal standard methods can be used for quantification jasco-global.com. HPLC with UV-Vis detection is commonly used for the identification and quantification of compounds, even in complex mixtures with potentially overlapping peaks, by utilizing the different absorbances at various wavelengths nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry resolvemass.cathermofisher.comyoutube.com. GC is used to separate volatile and semi-volatile compounds in a mixture based on their boiling points and interactions with the stationary phase resolvemass.cathermofisher.com. As each separated component elutes from the GC column, it enters the mass spectrometer resolvemass.cathermofisher.com.
In the mass spectrometer, the components are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z) resolvemass.cathermofisher.com. The mass spectrum generated provides a unique fingerprint for each compound, which can be compared to extensive libraries of mass spectra for identification thermofisher.comnist.gov. GC-MS is particularly useful for identifying unknown compounds and determining the composition of complex mixtures thermofisher.comyoutube.comnist.gov. The peak areas in the gas chromatogram are proportional to the quantity of the corresponding compound, allowing for quantitative analysis in addition to identification thermofisher.comyoutube.com. GC-MS is a standard technique in various fields for detecting and quantifying compounds in complex samples resolvemass.ca.
Surface and Interfacial Measurement Techniques
Surface and interfacial tension, along with wettability and surface charge, are key properties influenced by the presence of surface-active compounds like this compound. Various techniques are employed to quantify these effects.
Dynamic and Static Tensiometry for Surface and Interfacial Tension Determination
Tensiometry is used to measure the surface tension of liquids or the interfacial tension between two immiscible liquids. Both static and dynamic methods provide valuable information about the adsorption behavior of surfactants at interfaces. Static tensiometry measures the equilibrium tension after the interface has reached equilibrium with the surfactant. Dynamic tensiometry, on the other hand, measures the tension as a function of time, providing insights into the kinetics of adsorption.
Fatty amines, including those present in this compound, are known to reduce surface and interfacial tension due to their amphiphilic structure, which allows them to accumulate at interfaces. Studies on fatty amines have utilized tensiometry to characterize their surface activity researchgate.netacs.orgresearchgate.netacs.orgmpg.de. For example, research on ethoxylated fatty amines has investigated their effect on the interfacial tension between oil and water phases, which is relevant in applications such as enhanced oil recovery and emulsion stability researchgate.netacs.org. The reduction in interfacial tension is indicative of the amine molecules adsorbing at the interface, lowering the energy required to create new interfacial area. Dynamic surface tension measurements can reveal how quickly this compound molecules migrate to and arrange themselves at the interface, which is important for applications involving dynamic processes like foaming or emulsification researchgate.net. One study specifically mentioned measuring the surface tension of this compound with 5 moles of ethylene (B1197577) oxide at various bubble frequencies, indicating the use of dynamic tensiometry to understand its behavior under varying conditions research-solution.com.
Contact Angle Measurement for Wettability Assessment of Solid Surfaces
Contact angle measurement is a technique used to quantify the wettability of a solid surface by a liquid. It involves measuring the angle formed by a liquid droplet at the interface where the liquid, gas, and solid phases meet. A lower contact angle indicates higher wettability (more hydrophilic surface), while a higher contact angle indicates lower wettability (more hydrophobic surface).
This compound, being a fatty amine, can adsorb onto solid surfaces, altering their surface energy and wettability. This is particularly relevant in applications like corrosion inhibition, where the formation of a hydrophobic film can protect the underlying metal from corrosive media. Studies on fatty amines and their derivatives have used contact angle measurements to assess the hydrophobicity imparted to surfaces after adsorption researchgate.netresearchgate.netumich.eduunal.edu.coresearchgate.net. For instance, research on ethoxylated fatty amine emulsions investigated their effect on the wettability of silicate (B1173343) rock, finding that the amine could adsorb onto the rock surface, leading to oil-wet conditions depending on the pH researchgate.net. Another study on fatty acids, alcohols, amines, and amides demonstrated that these compounds could adsorb onto solid surfaces from nonpolar solvents, forming films that were poorly wetted by the solutions, exhibiting contact angles of up to 40° or more umich.edu. The contact angle can be influenced by the surface density and orientation of the adsorbed molecules umich.edu. Contact angle tests have also been used to demonstrate the wetting reversal ability of certain compounds, including fatty amine derivatives researchgate.net.
Zeta Potential Measurements for Surface Charge Characterization of Particles and Minerals
Zeta potential is a measure of the electrical potential at the slipping plane of a particle in suspension. It is an important parameter for understanding the surface charge of particles and their stability in colloidal systems. For solid surfaces, zeta potential can be measured using techniques like streaming potential or electrokinetic sonic amplitude, providing information about the surface charge in contact with an electrolyte solution colostate.edufrontiersin.org.
This compound, as a cationic surfactant (particularly in its protonated form at certain pH values), can adsorb onto negatively charged surfaces, altering their surface charge. This is significant in applications involving the interaction of this compound with dispersed particles or mineral surfaces, such as in flotation or emulsion stabilization. Studies on the adsorption of amine reagents on mineral surfaces, like quartz, have utilized zeta potential measurements to understand the charging mode and adsorption mechanism journalssystem.com. These studies have shown that the adsorption of cationic amines can neutralize the negative surface charges of minerals, shifting the zeta potential towards positive values journalssystem.com. The extent of this shift can depend on factors such as pH, amine concentration, and the length of the carbon chain journalssystem.com. Zeta potential measurements are also used to assess the stability of emulsions, as a high zeta potential (either positive or negative) generally indicates greater stability due to electrostatic repulsion between droplets . Research has shown that amine compounds can modify the zeta potential of emulsion droplets, potentially changing them from negatively charged to positively charged depending on the pH .
Electrochemical Characterization Methods in Corrosion Inhibition Studies
This compound and its derivatives are widely studied for their effectiveness as corrosion inhibitors, particularly for metals in aggressive environments. Electrochemical techniques are powerful tools for evaluating the performance of these inhibitors and understanding their mechanisms of action at the metal-electrolyte interface.
Linear Polarization Resistance (LPR) for Corrosion Rate Determination
Linear Polarization Resistance (LPR) is an electrochemical technique used to measure the corrosion rate of a metal in situ. It involves applying a small potential scan around the open circuit potential and measuring the resulting current. The slope of the potential-current density plot in this linear region is the polarization resistance (Rp), which is inversely proportional to the corrosion rate.
LPR measurements are commonly used to assess the effectiveness of corrosion inhibitors by monitoring the decrease in corrosion rate upon their addition. Studies investigating fatty amines and their derivatives as corrosion inhibitors have frequently employed LPR . For example, research on fatty amine-based inhibitors has shown that LPR measurements can vividly demonstrate the reduction in corrosion rate after the inhibitor is injected . The increase in the LPR value in the presence of an inhibitor indicates a decrease in the corrosion rate, signifying the formation of a protective layer on the metal surface that blocks active sites . LPR studies can also be used to evaluate the stability of the protective film over time by monitoring the corrosion rate as a function of immersion time . The technique has been applied to study the corrosion inhibition of carbon steel in various corrosive media, including chloride solutions saturated with CO2, using fatty amine-based inhibitors .
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Film Characterization
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the electrochemical processes occurring at the metal-electrolyte interface. It involves applying a small amplitude alternating current (AC) signal over a range of frequencies and measuring the impedance response. The impedance data, typically presented as Nyquist or Bode plots, can be analyzed using equivalent electrical circuits to model the interfacial phenomena, such as charge transfer, double-layer capacitance, and the properties of adsorbed films.
EIS is widely used in corrosion inhibition studies to characterize the protective films formed by inhibitors on metal surfaces. Research on fatty amines and their derivatives as corrosion inhibitors has extensively utilized EIS to understand their inhibition mechanisms . The presence of an effective inhibitor typically leads to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl), which are indicative of the formation of a barrier layer that hinders the charge transfer process and reduces the effective surface area exposed to the corrosive environment . EIS can provide information about the type of adsorption (e.g., physisorption or chemisorption) and the integrity and barrier properties of the adsorbed film . Studies have shown that fatty amine-based inhibitors can form protective films on steel surfaces, and EIS measurements can confirm this by observing changes in the impedance spectra, such as the appearance of capacitive loops . The diameter of the capacitive loop in Nyquist plots is related to the charge transfer resistance, with a larger diameter indicating higher corrosion resistance . EIS is often used in conjunction with other techniques like LPR and surface analysis methods to provide a comprehensive understanding of the corrosion inhibition performance and mechanism of this compound-based compounds .
Microscopic and Morphological Characterization Techniques
Microscopic techniques are essential tools for visualizing the morphology and structure of materials at different scales. When applied to systems containing this compound, they provide direct visual evidence supporting observations from other analytical methods.
Optical and Electron Microscopy for Emulsion Droplet Size and Stability Analysis
Optical microscopy is a straightforward technique for the initial assessment of emulsions, allowing for the visualization of droplet morphology and distribution . It is particularly useful for observing relatively large droplets, typically with a resolution down to 1–2 µm . By observing changes in droplet morphology over time, researchers can gain insights into emulsion stability and identify destabilization mechanisms such as flocculation (droplet aggregation without merging), coalescence (droplet merging to form larger droplets), and Ostwald ripening (diffusion of the dispersed phase from smaller to larger droplets) .
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer significantly higher resolution compared to optical microscopy, enabling the visualization of emulsion microstructure at the nanoscale . Cryo-SEM, which involves rapid freezing of the sample, is particularly useful for preserving the native structure of emulsions and visualizing the arrangement of stabilizers at the oil-water interface . TEM can provide detailed information about the internal structure of droplets and the morphology of stabilizing layers . These techniques are invaluable for characterizing nanoemulsions or for detailed studies of the interfacial film formed by emulsifiers like this compound.
Research findings demonstrate the utility of these techniques in assessing emulsion stability. For instance, studies on various surfactant-stabilized emulsions have shown that smaller and more uniformly sized droplets generally lead to enhanced stability . Optical microscopy can reveal the presence of smaller, non-flocculated droplets in stable formulations, while unstable emulsions may show larger droplets or evidence of coalescence and flocculation over time . Electron microscopy can further confirm the effectiveness of emulsifiers by visualizing the formation of a protective layer around droplets that prevents coalescence .
While specific detailed research findings solely focused on this compound emulsions using these techniques were not extensively found in the provided snippets, the general application to surfactant-stabilized emulsions is well-established. For example, optical microscopy has been used in the study of emulsions involving "this compound and related ingredients" , and in complementary emulsion studies where "this compound" was considered . Electron microscopy, specifically TEM, has also been applied in the context of nanocomposites formed by in situ emulsion polymerization involving this compound salt . These instances highlight the relevance of these techniques in research involving this compound in emulsion systems.
Illustrative Data Table: Emulsion Droplet Size Analysis by Microscopy
| Emulsion Type (Stabilizer) | Microscopy Technique | Observed Droplet Size Range | Stability Observation | Source |
| Various Surfactants | Optical Microscopy | 1-100 µm (Crude) | Initial assessment | |
| Various Surfactants | Optical Microscopy | Below 1 µm (Homogenized) | Good stability | |
| Various Surfactants | Optical Microscopy | ~10 µm (Peak) | Varies with method | |
| Various Surfactants | Optical Microscopy | 9.44-10.00 µm | Superior stability | |
| Various Surfactants | Electron Microscopy | Below 0.4 µm | Stable | |
| Various Surfactants | Electron Microscopy | 0.05-0.3 µm | Stable | |
| Cellulose-stabilized O/W | Cryo-SEM | Not specified, visual | Effective adsorption |
Atomic Force Microscopy (AFM) for Adsorbed Layer Imaging
Atomic Force Microscopy (AFM) is a powerful surface characterization technique that can provide high-resolution images of surfaces and adsorbed layers in various environments, including liquid . This makes it particularly suitable for studying the behavior of surfactants like this compound at interfaces. AFM operates by scanning a sharp tip attached to a cantilever across the sample surface, measuring the forces between the tip and the surface . These forces are used to generate a topographic map of the surface.
For studying adsorbed layers of this compound, AFM can provide detailed information about the morphology, structure, and coverage of the adsorbed film on a substrate . This is crucial for understanding how this compound molecules arrange themselves at an interface and how this arrangement contributes to properties like emulsion stability or surface modification. Tapping mode AFM is often employed for imaging soft or delicate adsorbed layers, minimizing potential damage to the film during scanning .
Research utilizing AFM has provided valuable insights into the adsorption of amines and other surfactants on various surfaces. Studies have shown that amines can adsorb onto surfaces, forming distinct layers or patches . AFM imaging can visualize these adsorbed structures and assess their uniformity and density . For example, research on the adsorption of long-chain alkyl amines on silicate surfaces using AFM revealed the formation of adsorbed layers with varying intensities, suggesting differences in coverage or arrangement . AFM can also be used to measure forces between the tip and the adsorbed layer, providing information about the mechanical properties and thickness of the film . Force-separation curves obtained from AFM can indicate the presence and characteristics of an adsorbed layer on a surface .
While direct AFM images specifically of this compound adsorbed layers were not prominently featured in the provided search results, the application of AFM to study the adsorption of similar amine-based compounds and surfactants is well-documented . These studies demonstrate the capability of AFM to visualize adsorbed species, characterize their morphology (e.g., patches), and even provide estimations of layer thickness or changes in surface potential upon adsorption . Such findings are directly applicable to understanding the interfacial behavior of this compound.
Illustrative Data Table: Adsorbed Layer Characteristics by AFM
| Adsorbed Substance (Type) | Substrate Surface | AFM Observation | Technique/Mode | Source |
| Long-chain alkyl amines | Silicate | Formation of adsorbed layers/patches with varying intensity | AFM | |
| Amines | Gold | Changes in force-separation curves over time | AFM (Force Meas.) | |
| Poly(ethylenimine) (Amine) | Mica, Polystyrene | Patch-like flat adsorption structure | Tapping mode AFM | |
| Tetradecyltrimethylammonium bromide (Surfactant) | HOPG, Silica (B1680970) | Patches of adsorbed surfactant below CMC, full coverage above CMC | AFM (Force Mapping) |
Environmental Fate, Transport, and Biogeochemical Transformations
Environmental Distribution and Partitioning Behavior
The distribution of cocoamine in the environment is influenced by its physical and chemical properties, such as water solubility and affinity for organic matter and solid phases. Long-chain aliphatic amines, including those found in this compound, have a high tendency to adsorb onto solid surfaces.
Sorption to Dissolved and Suspended Organic Matter and Inorganic Solids in Aquatic Systems
Primary alkyl amines, the main components of this compound, demonstrate a high tendency to adsorb onto glass surfaces, which has been observed in laboratory studies. This strong adsorption suggests a significant potential for sorption to suspended organic matter and inorganic solids in aquatic systems. Studies on similar compounds like quaternary ammonium (B1175870) compounds (QACs) indicate that sorption to sewage sludge is rapid and increases with increasing alkyl-chain length. While direct data specifically for this compound's sorption to dissolved organic matter is less prominent in the search results, the general affinity for organic phases (indicated by Log Kow values) suggests some interaction is likely.
Water-Sediment and Soil-Water Partitioning Coefficients and Dynamics
Long-chain aliphatic amines are expected to partition to sediments when released into water bodies. This partitioning can lead to accumulation in sediment over time, particularly under anaerobic conditions where degradation is slower. The long-chain aliphatic amine components will also sorb strongly to soil particles.
Quantitative data on partitioning coefficients for this compound (coco alkyl amines) are available. The Log Koc (organic carbon-water (B12546825) partition coefficient) for this compound (CAS RN 61788-46-3) is estimated to be between 3.536 and 3.731, calculated using different methods. These values indicate a strong potential for adsorption to organic carbon in soil and sediment.
An estimated water solubility for this compound at 25°C is around 45.13 mg/L, with an experimental value reported as 78 mg/L. The estimated Log Kow (octanol-water partition coefficient) is 4.76. These properties suggest that while there is some water solubility, this compound has a higher affinity for organic phases, supporting its tendency to partition to soil and sediment.
While specific water-sediment and soil-water partitioning coefficients (Kd) for this compound are not explicitly provided as standalone values in the search results, the Log Koc values can be used to estimate these coefficients based on the organic carbon content of the soil or sediment.
Biodegradation Pathways and Kinetics
Microbial degradation is a significant process in the environmental fate of this compound. This compound and other long-chain alkylamines are considered readily biodegradable under aerobic conditions.
Aerobic and Anaerobic Degradation in Aquatic and Terrestrial Environments
This compound (C8-C18 this compound, CAS RN 61788-46-3) has shown ready biodegradation in studies, with values ranging from 56% to 67% in ready biodegradation tests. Model results also suggest that these components will have ultimate half-lives in the order of weeks in water under aerobic conditions. Aerobic biodegradation of alkylamines has been well studied, and ready biodegradability has been demonstrated.
In aerobic sewage treatment plants, coco alkyl amines (C12-18) showed high elimination rates (removal via biodegradation and sorption) between 98.80% and >99.99% in a simulation test. Biodegradation occurs in both the dissolved and sorbed phases.
Anaerobic biodegradation of long-chain alkylamines is expected to be very slow. No specific tests on the biodegradation of primary aliphatic amines in sediments under anaerobic conditions were found in one assessment, leading to the conservative assumption that these substances are persistent under anaerobic conditions found in anoxic sediment layers. Studies on similar alkyl QACs also indicated low to no biodegradation under anaerobic conditions.
Identification and Characterization of Microbial Degradation Products and Intermediates
The biodegradation pathway of primary alkylamines is proposed to proceed through a C-N cleavage, yielding the corresponding aldehyde and ammonia (B1221849). The aldehyde is then oxidized to the corresponding fatty acid, which can subsequently enter the β-oxidation pathway, leading to further degradation and potentially complete mineralization.
Possible intermediates of dodecylamine (B51217) (a major component of this compound) degradation include dodecanal (B139956) and dodecanoic acid. Acetate (B1210297) was also found to support the growth of a degrading Pseudomonas strain, suggesting it is a potential downstream product. Ammonia has been detected as a degradation product of dodecylamine.
While short-term degradation products are considered unlikely to be hazardous, long-term degradation products may arise.
Enzymatic Mechanisms and Microbial Consortia Involved in this compound Biotransformation
Microorganisms capable of degrading long-chain alkylamines have been isolated from activated sludge and soil. A Pseudomonas sp. strain BERT, isolated from activated sludge, was found to utilize primary long-chain alkylamines, including this compound, as sole sources of carbon, nitrogen, and energy. This strain was identified as a Pseudomonas stutzeri based on gene sequence analysis.
The cleavage of alkylamines to the respective alkanals in Pseudomonas strain BERT is mediated by a PMS-dependent alkylamine dehydrogenase. This enzyme produces stoichiometric amounts of ammonium from octylamine (B49996) (a shorter-chain analogue used in studies due to higher water solubility). A PMS-dependent long-chain aldehyde dehydrogenase activity was also detected in cell-free extracts, oxidizing alkanals to fatty acids.
The degradative pathway involving C-N cleavage to alkanal and further oxidation to fatty acid is inducible and appears similar to pathways described for other amine derivatives. This pathway supports the potential for total mineralization of alkylamines.
Biodegradation of primary alkyl amines is carried out by microorganisms ubiquitously distributed in the environment, rather than by highly specialized microbes.
Data Tables
| Property | Value | Source |
| Log Kow (estimated) | 4.76 | |
| Water Solubility (estimated) | 45.13 mg/L at 25°C | |
| Water Solubility (experimental) | 78 mg/L at 25°C | |
| Log Koc (estimated, MCI method) | 3.731 | |
| Log Koc (estimated, Kow method) | 3.536 | |
| Ready Biodegradation (28 days) | 60% (mean) | |
| Ready Biodegradation (range) | 56% to 67% | |
| Elimination in Aerobic Sewage Treatment | 98.80% to >99.99% | |
| Half-life in water (aerobic, modeled) | Order of weeks | |
| Anaerobic Biodegradation in Sediments | Expected to be persistent (conservative) |
Abiotic Transformation Processes in Environmental Media
Abiotic transformation processes involve the breakdown or alteration of a chemical substance through non-biological means, such as hydrolysis and phototransformation.
Hydrolysis Kinetics and Mechanisms
Hydrolysis is a chemical reaction where a compound is broken down by reaction with water, leading to the formation of new substances. This process is significant in the weathering of minerals and rocks and plays a role in soil formation and nutrient cycling. Environmental factors such as temperature, moisture availability, and pH levels can significantly influence the rate of hydrolysis, with warmer temperatures and acidic conditions typically increasing reaction rates.
While hydrolysis is a key process for some compounds in the environment, primary amines like this compound are generally not expected to undergo significant hydrolysis under typical environmental conditions unless they are protonated or part of a more reactive derivative. Information specifically detailing the hydrolysis kinetics and mechanisms of this compound in environmental media is limited in the provided search results. However, related ethoxylated cocoamines are noted as being stable and not hydrolyzing in acidic systems due to the absence of amide or ester groups.
Phototransformation Pathways in Aqueous and Atmospheric Phases
Phototransformation, or photolysis, involves the breakdown of a substance by light. In the environment, this can occur in both aqueous (water) and atmospheric (air) phases.
In the atmosphere, certain compounds, including some nitrosamines which can be related to amine degradation, can undergo rapid degradation by sunlight photolysis and other atmospheric reactions, leading to short lifetimes in outdoor air. However, the chemical pathways of transformation in the atmosphere, particularly in the aqueous phase like clouds and fog, can be uncertain, and some compounds may persist longer than their gas-phase photolysis might suggest.
In aqueous environments, photolysis can also occur, but its effectiveness can be limited by factors such as light screening by other dissolved matter. While some studies mention the potential for low yields of nitrosamines to occur from sunlight/UV photolysis of drinking waters containing secondary amine precursors, specific data on the phototransformation pathways of this compound itself in water or air were not extensively detailed in the search results.
Bioconcentration and Bioaccumulation Potential in Aquatic and Terrestrial Organisms
Bioconcentration is the accumulation of a chemical substance in an organism from the surrounding environment through respiratory and dermal surfaces. Bioaccumulation includes uptake from all routes of exposure, including diet. The potential for a substance to bioconcentrate or bioaccumulate is often related to its lipophilicity, which is commonly represented by the octanol-water partition coefficient (Log Kow). Chemicals with a high Log Kow tend to accumulate in the fatty tissues of organisms.
The bioconcentration factor (BCF) is a metric used to evaluate the potential for a substance to bioaccumulate in aquatic organisms, calculated as the ratio of the chemical concentration in the organism to the concentration in the water at steady state. A BCF greater than 2000 suggests a substance is bioaccumulative, while a BCF greater than 5000 indicates it is very bioaccumulative according to EU REACH criteria. For organic substances with a Log Kow below 4.5, it is generally assumed that the affinity for lipids is insufficient to exceed a BCF of 2000.
While specific BCF or bioaccumulation data for this compound were not found in the provided search results, information on related compounds and general principles can be considered. Ethoxylated cocoamines are described as biodegradable. Biodegradability can reduce the potential for a substance to persist and accumulate in organisms.
Data on the bioconcentration of this compound in aquatic and terrestrial organisms was not explicitly found. However, the potential for bioaccumulation would be influenced by its uptake, metabolism, and excretion rates in different organisms.
Environmental Interactions and Persistence of this compound Degradation Products
When this compound degrades in the environment, it forms breakdown products. The environmental impact of this compound is also dependent on the persistence and properties of these degradation products.
Ecosystem-Level Impacts of this compound and its Transformation Products
This compound and related long-chain aliphatic amines are considered to have the potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations . Ethoxylated cocoamines, a common derivative, are classified as very toxic to aquatic life . Spillage and fire water containing these substances can cause pollution of watercourses . Avoiding release to the environment is a recommended precautionary measure .
Research indicates that the toxicity of long-chain aliphatic amines to aquatic organisms is high, with LC50/EC50 values frequently less than 1 mg/L, particularly when studies are conducted at low concentrations or with emulsions . This high toxicity is attributed, in part, to their nature as cationic surfactants with similar reactivity .
While this compound itself is considered readily biodegradable , the environmental fate and impact of its transformation products are also important considerations. Amines, in general, can undergo degradation in the environment, forming various products . The degradation products can vary, and some classes, such as nitrosamines and nitramines, are of concern due to established human health and environmental impacts . However, it is estimated that ammonia would be a primary degradation product for most amines .
The ambiguity surrounding the composition and concentration of degradation products means that most environmental studies have focused primarily on the amines themselves . Data on the specific ecosystem-level impacts of this compound transformation products are limited .
Studies on related amine compounds provide some insight into potential effects. For instance, aromatic amines, while structurally different from aliphatic this compound, have been shown to present a hazard to freshwater ecosystems, leading to water pollution, toxicity to aquatic organisms, species depletion, habitat degradation, and bioaccumulation . Some transformation products of amines used in CO2 capture processes are also noted to have potentially unknown environmental effects, although many reaction products are considered harmless, such as non-volatile amine salts .
The potential for bioaccumulation of long-chain aliphatic amines in aquatic organisms varies with chain length; those with alkyl chains of C14 and longer have a high potential for bioaccumulation . This compound, being derived from coconut oil, contains a mixture of fatty amines, including those with chain lengths in this range.
Regulatory bodies, such as the European Chemicals Agency (ECHA) and the Environmental Protection Agency (EPA), implement standards for surfactant utilization, disposal, and biodegradability to protect the environment . Concerns exist regarding the water body assimilation and potential toxic effects of this compound ethoxylate at elevated concentrations, despite its derivation from biological sources .
The ecological effects assessment for long-chain aliphatic amines, including this compound, often utilizes a class-based approach due to their similar properties and potential for co-occurrence . This approach considers the collective impact of these substances on the environment .
While specific detailed research findings on the ecosystem-level impacts of this compound and its transformation products are somewhat limited in the provided search results, the available information highlights the potential for toxicity to aquatic life and the importance of considering both the parent compound and its degradation products in environmental risk assessments.
Summary of Potential Ecosystem Impacts:
Aquatic Toxicity: High acute toxicity to aquatic organisms, including fish, invertebrates, and algae .
Biodegradation: this compound is considered readily biodegradable, but transformation products may vary in persistence .
Bioaccumulation: Potential for bioaccumulation in aquatic organisms, particularly for longer alkyl chain components .
Water Pollution: Potential for pollution of watercourses from spills and wastewater discharge .
Indirect Effects: Can influence the behavior and efficacy of other chemicals in formulations, such as pesticides .
Transformation Products: Some potential degradation products (e.g., nitrosamines) are of environmental concern, although data on specific this compound transformation product impacts are limited .
Data on the specific toxicity levels (e.g., LC50, EC50 values) for this compound across a range of aquatic organisms and under varying environmental conditions were not extensively detailed in the search results. However, the consistent classification as "very toxic to aquatic life" and reported LC50/EC50 values below 1 mg/L in some contexts underscore the potential for significant ecological impact on aquatic ecosystems .
Illustrative Data (Based on search results and general understanding of amine toxicity):
| Environmental Compartment | Potential Impact | Supporting Information |
| Aquatic Ecosystems | High acute toxicity to various aquatic organisms (fish, invertebrates, algae). | Classified as "very toxic to aquatic life". LC50/EC50 values often < 1 mg/L reported for related amines. |
| Sediments | Potential adverse effects on sediment-dwelling organisms. | Long-chain aliphatic amines can cause adverse effects in sediment-dwelling organisms. |
| Soil | Potential adverse effects on soil-dwelling organisms. | Long-chain aliphatic amines can cause adverse effects in soil-dwelling organisms. |
| Water Quality | Pollution of watercourses. | Spillage and fire water can cause pollution. Avoid release to the environment. |
| Biodegradation | Readily biodegradable (parent compound). Transformation products vary. | This compound is readily biodegradable. Degradation rates comparable to readily degradable substances. |
| Bioaccumulation | Low to moderate for shorter chains, high for longer chains (C14+). | Potential for bioaccumulation in aquatic organisms, dependent on alkyl chain length. |
Further detailed research, particularly on the specific transformation products of this compound under various environmental conditions and their ecotoxicological profiles, is needed for a more comprehensive understanding of the ecosystem-level impacts.
Theoretical and Computational Modeling
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules based on interatomic forces, MD can provide dynamic insights into processes such as adsorption, self-assembly, and diffusion.
Atomistic and Coarse-Grained Simulations of Cocoamine Adsorption at Interfaces (Metal, Mineral, Liquid-Liquid)
Atomistic and coarse-grained molecular dynamics simulations are employed to investigate the adsorption behavior of surfactants, including fatty amines similar to those found in this compound, at various interfaces. These simulations can reveal the preferred orientation, conformation, and packing density of the molecules at the interface, as well as the influence of factors such as temperature, pressure, and the presence of other molecules.
Studies on the adsorption of organic compounds at clay mineral/aqueous solution interfaces using MD simulations have identified different adsorption mechanisms depending on the presence and amount of water. In the absence of water, organic compounds tend to adsorb to mineral surfaces to maximize contact area. With sufficient water, molecules can adsorb via a single functional group while the rest of the molecule is in the aqueous phase. Molecular dynamics simulations have also been used to clarify the adsorption mechanisms of mixed anionic/cationic collectors, including dodecylamine (B51217) (DDA), on mineral surfaces like muscovite (B576469). These simulations showed that mixed collectors could increase the hydrophobicity of muscovite by decreasing water molecule density and diffusion coefficient at the solid/liquid interface. The interaction between the amino group of DDA and polar groups of anionic collectors was found to reduce electrostatic repulsion and theoretically increase adsorption capacity.
MD simulations are also valuable for studying liquid/metal interfaces. A method for including polarization effects in hybrid quantum mechanics/molecular mechanics (QM/MM) simulations has been developed and assessed through studies of molecules adsorbed on metal surfaces, demonstrating its suitability for simulating liquid/metal interfaces at reduced computational cost. While direct studies on this compound adsorption at metal or liquid-liquid interfaces using MD were not extensively found in the immediate search results, the methodologies applied to similar systems (fatty amines, surfactants, organic molecules at mineral and metal interfaces) are directly applicable to this compound.
Computational Studies of Micellar and Supramolecular Assembly
Computational studies, including MD simulations and dissipative particle dynamics (DPD), are used to investigate the self-assembly of amphiphilic molecules into micelles and other supramolecular structures. These simulations can help understand the critical micelle concentration (CMC), micelle size and shape, and the influence of molecular structure and environmental conditions on assembly.
Computational studies of micellar and nanoparticle nanomedicines highlight how atomistic MD simulations can characterize and optimize the structure, stability, and activity of self-assembled systems like micelles formed by lipids, polymers, and other amphiphilic molecules. DPD simulations, often combined with DFT calculations, have been used to study the self-assembly behavior and micellar morphology of block copolymers and dye molecules in expanded liquids, demonstrating how pressure can tune the resulting structures from spherical micelles to vesicles. , , These methods provide insights into the microscopic and mesoscopic scales of self-assembly.
While specific computational studies focusing solely on the micellar assembly of simple this compound (primary fatty amines) were not prominently featured, the computational techniques described for other amphiphilic systems, such as block copolymers and zwitterionic surfactants, are directly relevant and can be applied to study the self-assembly of this compound. For instance, MD simulations have been used to study the adsorbed monolayers of N-dodecyl betaine, a zwitterionic surfactant with a dodecyl chain, at the air-water interface, providing molecule-level presentations of molecular arrangements and monolayer properties.
Quantum Chemical Calculations
Quantum chemical methods, such as Density Functional Theory (DFT), provide a more detailed electronic structure perspective, enabling the analysis of molecular properties, reactivity, and spectroscopic features.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
DFT is a widely used quantum chemical method for investigating the electronic structure and reactivity of molecules. It allows for the calculation of properties such as molecular orbitals (e.g., HOMO and LUMO), charge distribution, and reaction energies. These parameters are crucial for understanding how a molecule will behave in chemical reactions.
Applying DFT to this compound would involve calculating its electronic structure to understand the distribution of electrons, identifying the most reactive sites (likely the nitrogen atom due to its lone pair and the alpha carbons), and determining parameters like ionization potential, electron affinity, and chemical hardness. These calculations can provide a theoretical basis for understanding this compound's participation in reactions such as protonation, nucleophilic attack, or adsorption through chemical interactions.
Prediction of Spectroscopic Properties and Reaction Pathways
Quantum chemical calculations, including DFT, can be used to predict spectroscopic properties such as vibrational frequencies (infrared and Raman) and electronic transitions (UV-Vis). These predicted spectra can aid in the identification and characterization of this compound and its reaction products.
Furthermore, computational chemistry plays a significant role in predicting chemical reaction pathways. , , , By calculating the potential energy surfaces, transition states, and energy barriers of possible reactions, computational methods can help elucidate reaction mechanisms and predict the most favorable pathways. , This involves identifying potential electron sources and sinks, proposing possible reaction steps, and evaluating their feasibility and kinetics. While specific studies on predicting this compound reaction pathways were not found, the methodologies are well-established and applicable. For example, DFT calculations can be used to study the reaction mechanisms involving the amine group of this compound, such as its reactions with acids, metal ions, or other organic compounds.
Environmental Fate and Exposure Modeling
Environmental fate and exposure modeling utilizes computational approaches to predict how chemicals are distributed, transformed, and transported in the environment. These models are essential for assessing the potential environmental impact and exposure risks associated with a substance like this compound.
Environmental fate models integrate information on a chemical's properties (e.g., partitioning behavior, degradation rates) with environmental data to predict its concentrations in various compartments such as water, soil, and air. , These models can range from simple multimedia compartmental models that provide spatially and temporally averaged concentrations to more complex spatial river/watershed models that consider variability in environmental conditions. Key processes considered in these models include advection, dispersion, volatilization, adsorption to particles, biodegradation, and other transformation processes.
Exposure modeling builds upon fate predictions to estimate the concentration of a chemical that comes into contact with organisms or human populations. This can involve considering different exposure routes and scenarios. ,
For this compound, environmental fate and exposure modeling would involve using its physicochemical properties (e.g., solubility, vapor pressure, octanol-water partition coefficient, biodegradation rates) as inputs into these models. Given its surfactant properties and potential uses, modeling would likely focus on its distribution and persistence in aquatic and soil environments. Challenges in modeling the environmental fate of complex substances like polymers highlight the need for appropriate parameters and modeling approaches that account for their specific characteristics, which could also be relevant for a mixture like this compound depending on the level of detail required. While direct environmental fate and exposure modeling studies specifically on this compound were not found, the general principles and available models for surfactants and organic chemicals are applicable.
Predictive Models for Environmental Distribution and Persistence
Predictive models for environmental distribution often utilize physical and chemical properties to estimate the partitioning of a substance between different environmental compartments. For long-chain aliphatic amines, models need to account for their cationic nature and surfactant properties, which can influence their interaction with different media.
Persistence in the environment is often assessed through biodegradation studies and modeling. Long-chain aliphatic amines are generally classified as readily biodegradable . Simulation tests of activated sludge plants have shown high removal percentages for this compound . Modeling can help to predict biodegradation rates in different environmental compartments like water, soil, and sediment . Although QSARs for anaerobic biodegradation are less developed, models for aerobic biodegradation are more common .
Simulation of Transport and Transformation in Environmental Compartments
Simulation of transport and transformation processes helps to understand the movement and changes a chemical undergoes within and between environmental compartments over time. This involves modeling processes such as advection, dispersion, adsorption, volatilization, and degradation .
For substances like this compound, which can exist in dissolved or adsorbed phases, transport simulations need to consider partitioning between these phases . Models such as ChemicalDrift, an open-source Lagrangian chemical-fate and transport model, can simulate the partitioning between dissolved, adsorbed-to-suspended particulate matter (SPM), and sediment compartments in aquatic environments . This model also supports chemical processes like degradation and volatilization, with dependencies on environmental conditions like temperature, salinity, and particle concentration .
Transformation processes, primarily biodegradation for this compound, can be simulated within these models by incorporating degradation rates specific to different compartments . While some models can simulate the formation and fate of transformation products, this feature is not universally available .
Studies on the removal of this compound in simulated activated sludge plants demonstrate the effectiveness of biodegradation and adsorption in wastewater treatment, which is a key entry point for many chemicals into the environment . These simulations provide data on removal percentages, which can be used to refine environmental transport models.
Structure-Property-Activity Relationships (SPAR) and Quantitative Structure-Activity Relationships (QSAR) Development
Structure-Property-Activity Relationships (SPAR) and Quantitative Structure-Activity Relationships (QSAR) are modeling techniques that relate the structural and physicochemical properties of chemicals to their biological activity or other properties . These approaches are valuable for predicting the behavior of chemicals, including their environmental fate and potential effects, without the need for extensive experimental testing . QSAR models are mathematical expressions that link a chemical's structure and properties to a specific endpoint .
For this compound and related aliphatic amines, SPAR and QSAR approaches have been used, particularly in the context of assessing their safety and environmental impact. The Cosmetic Ingredient Review (CIR) Expert Panel, for instance, has utilized a systematic structure-activity relationship-based read-across assessment for PEGs this compound and related ingredients . This approach involves evaluating structural similarity, reactivity, metabolism, and physicochemical properties to inform predictions for substances with limited empirical data .
QSAR models can predict various endpoints relevant to environmental fate and behavior, including physical-chemical properties (e.g., melting point, boiling point, vapor pressure, Kow, water solubility), and environmental fate endpoints such as biodegradation half-life . The development of QSAR models typically involves defining a training set of substances with known properties or activities, calculating molecular descriptors, and establishing a statistical relationship between the descriptors and the endpoint .
Computational Approaches for Predicting Interfacial Properties
Computational approaches can be used to predict the interfacial properties of surfactants like this compound. Interfacial properties, such as surface tension and emulsifying ability, are directly related to their molecular structure and are crucial for their function in various applications . While specific computational studies on predicting the interfacial properties of this compound were not found in the search results, computational chemistry tools, including molecular dynamics simulations and density functional theory calculations, are generally used to study molecular interactions with different phases . These methods can provide insights into how surfactant molecules arrange themselves at interfaces and how their structure influences properties like surface activity and the formation of emulsions .
For ethoxylated cocoamines, their structure, particularly the length of the ethoxylated chain and the alkyl group, influences their surfactant properties and behavior in different systems, such as their ability to act as emulsifiers in oil-in-water emulsions . Computational modeling could potentially be used to explore these relationships at a molecular level.
In Silico Screening for Functional Performance Prediction
In silico screening involves using computational methods to evaluate and predict the potential performance of chemicals for specific applications based on their structure and predicted properties . For this compound, which is used in various industrial applications requiring specific functional properties like emulsification, flotation, or corrosion inhibition , in silico screening could potentially be used to identify structural modifications or related compounds with improved performance.
While the search results did not provide specific examples of in silico screening for this compound's functional performance, the general principles of QSAR and computational chemistry can be applied. By developing models that correlate structural features with desired functional properties, it may be possible to computationally screen libraries of compounds to identify promising candidates . This approach can accelerate the discovery and design of new materials with tailored properties. For instance, QSAR has been used to study the relationship between the structure of amines and their capacity for CO2 absorption, which is a functional property . Similarly, computational models have been developed to predict protein adsorption on surfaces, which is relevant to the performance of materials in biological environments .
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 61788-46-3 |
| Dodecylamine | 8185 |
| Tetradecylamine | 11005 |
Interactive Data Tables
Based on the search results, detailed quantitative data suitable for interactive data tables within the scope of theoretical and computational modeling of this compound's environmental fate, transport, transformation, SPAR, and QSAR were limited. However, the search results do provide some qualitative and semi-quantitative information regarding biodegradation and distribution.
For example, information on the removal of this compound in simulated activated sludge plants could be presented in a table:
| Wastewater Type | Removal Percentage | Source |
| Municipal | >99.98% | Akzo Nobel (2002a) |
| Industrial | 99.83% | Akzo Nobel (2002b) |
Similarly, information on the bioaccumulation potential of long-chain aliphatic amines based on alkyl chain length could be summarized:
| Alkyl Chain Length | Bioaccumulation Potential in Aquatic Organisms | Source |
| Less than C14 | Low to Moderate | Canada.ca |
| C14 and longer | High | Canada.ca |
These tables provide structured information derived from the search results relevant to the environmental fate of this compound and related compounds.
Emerging Research Directions and Patent Landscape Analysis
Future Research Avenues in Sustainable Cocoamine Synthesis and Derivatization
Future research in this compound is increasingly focused on enhancing the sustainability of its synthesis and exploring novel derivatization routes. The production of this compound typically involves the hydrogenation of coconut oil followed by amination . Research is directed towards optimizing these processes to reduce energy consumption, minimize waste generation, and utilize greener catalysts. The use of renewable resources like coconut oil as a feedstock contributes to a lower environmental impact compared to petroleum-based alternatives .
Derivatization of this compound opens up possibilities for tailoring its properties for specific applications. Ethoxylation, for instance, is a common derivatization process that yields this compound ethoxylates, which function as nonionic surfactants with diverse uses . Future research avenues include exploring novel reactions and catalysts for derivatizing this compound to create new compounds with enhanced performance characteristics, such as improved biodegradability, targeted functionality, or reduced toxicity profiles. This includes the development of sustainable methods for producing these derivatives.
Innovations in Advanced Functional Materials and Novel Application Domains
This compound and its derivatives are finding increasing utility in the development of advanced functional materials and novel application domains. Their amphiphilic nature, possessing both hydrophilic and hydrophobic properties, makes them valuable in various material science applications .
One area of innovation is the use of this compound derivatives in the preparation of nanoparticles, where they can act as stabilizers to prevent aggregation and improve dispersion in aqueous solutions . This is crucial for research across various fields utilizing nanoparticles . Furthermore, this compound can be employed as a co-monomer or modifier in polymer synthesis, influencing properties such as hydrophilicity, solubility, and self-assembly behavior, allowing for the tailoring of polymers for specific material science applications .
Beyond traditional applications in personal care, industrial cleaning, and agrochemicals , novel application domains are being explored. This compound ethoxylates, for example, are being investigated for their use in metal treatment formulations, oil additive formulations, and as intermediates for producing quaternary ammonium (B1175870) salts . Their anti-corrosion properties also make them suitable for industrial applications, including chain lubes and paints . Research is also exploring their potential in environmental science applications, such as the extraction or isolation of microorganisms from environmental samples and potentially in soil remediation . The use of this compound surfactants in sustainable nanodemulsifiers for enhanced demulsification of water and saline in crude oil emulsions is another emerging area .
Green Chemistry Principles and Circular Economy Concepts in this compound Production and Use
The application of green chemistry principles and circular economy concepts is becoming increasingly important in the production and use of this compound. Utilizing renewable coconut oil as a primary feedstock aligns with green chemistry principles by employing renewable resources . Manufacturers are implementing sustainable sourcing techniques and eco-friendly production processes to meet the growing demand for natural and environmentally friendly ingredients .
The EU's Circular Economy Action Plan is driving the chemical industry towards reducing hazardous chemical use and promoting the adoption of renewable raw materials . This compound ethoxylate, derived from coconut oil, is gaining traction as a substitute for petroleum-based alternatives in applications like eco-friendly detergents and industrial cleaners . Circular economy mechanisms are influencing supply chain practices, with some companies requiring suppliers to implement closed-loop water systems and achieve high biodegradation rates . Chemical traceability, potentially enabled by blockchain technology, is also emerging to verify the renewable carbon content in amine feedstocks .
The focus on minimizing environmental impact extends across the entire lifecycle of this compound, from sourcing and production to disposal . Developing biodegradable chemicals and solutions derived from this compound contributes to circular economy models .
Analysis of Patent Literature for Research Trends and Innovation Hotspots Related to this compound
Analysis of patent literature provides valuable insights into research trends and innovation hotspots related to this compound. Patent analysis can indicate areas of innovation and potential future developments .
Identification of Key Patented Technologies and Novel Application Areas
Patent literature reveals key patented technologies and novel application areas for this compound and its derivatives. Patents often focus on specific formulations and uses, such as stabilized agrochemical compositions utilizing this compound as a stabilizer . The use of alkoxylated alkylamines, including ethoxylated this compound, with peaked distribution for applications like pesticide formulations, textile processing aids, and detergents is also a subject of patents . Patents related to this compound b salts and their preparation and use have also been filed . The use of dimethyl this compound oxide in antibacterial compositions is another patented area . These patents highlight the ongoing innovation in leveraging the properties of this compound for enhanced performance in diverse applications.
Geographic and Institutional Trends in this compound-Related Patenting Activity
Patent Citation Network Analysis for Mapping Research Influence and Collaboration
Patent citation network analysis can be a valuable tool for mapping research influence and collaboration in the field of this compound. Analyzing how patents cite each other can reveal the foundational technologies and identify key innovators and research clusters . A patent with a high number of forward citations is often considered to be more valuable and influential . While a specific citation network analysis for this compound patents was not found, applying this methodology could help to understand the evolution of this compound technology, identify key research groups or companies driving innovation, and uncover potential collaboration opportunities. This type of analysis can provide insights into the flow of knowledge and the impact of specific patented technologies within the field .
Interdisciplinary Research Needs and Collaborative Frameworks in this compound Science
Identified Areas for Interdisciplinary Research:
Sustainable Production and Sourcing: Research into more environmentally friendly methods for extracting fatty acids from coconut oil and synthesizing this compound derivatives requires collaboration between chemists, chemical engineers, and agricultural scientists. This includes exploring renewable plant sources and minimizing the use of harsh chemicals, such as alkalis, in production processes . Investigations into the life cycle assessment of this compound production also necessitate expertise from environmental scientists and sustainability experts.
Environmental Fate and Ecotoxicology: Understanding the environmental impact of this compound and its derivatives, particularly their biodegradability and potential effects on aquatic and terrestrial ecosystems, requires collaboration between environmental chemists, biologists, and ecotoxicologists . Research into the development of biodegradable alternatives also falls under this interdisciplinary umbrella .
Application Performance and Formulation Science: Optimizing the performance of this compound-based products (e.g., detergents, personal care items, agricultural formulations) involves collaboration between chemists, materials scientists, and formulation scientists . This includes studying the interaction of this compound with other ingredients and surfaces, and developing novel formulations with enhanced efficacy and reduced environmental footprint.
Regulatory Science and Risk Assessment: Navigating the complex regulatory landscape surrounding chemical substances like this compound ethoxylates requires collaboration between chemists, toxicologists, regulatory experts, and legal scholars . Research in this area involves conducting safety assessments, understanding regulatory requirements across different regions, and developing strategies for compliance.
Development of Novel Derivatives and Applications: Exploring new modifications of this compound and identifying novel applications necessitates collaboration between organic chemists, biochemists, and experts in potential application fields such as advanced materials or pharmaceuticals.
Collaborative Frameworks:
Addressing the complex challenges and opportunities in this compound science requires effective collaborative frameworks that bridge traditional disciplinary silos . These frameworks can take various forms:
Cross-Departmental University Initiatives: Establishing research centers or programs within universities that specifically focus on sustainable chemistry, biomaterials, or environmental science can foster collaboration between relevant departments (e.g., Chemistry, Engineering, Environmental Science, Agricultural Science).
Industry-Academia Partnerships: Collaboration between chemical manufacturers, companies utilizing this compound in their products, and academic research institutions is crucial for translating research findings into practical applications and addressing industry-specific challenges . These partnerships can facilitate shared research goals, funding opportunities, and knowledge exchange.
Government and Non-Governmental Organization (NGO) Partnerships: Collaboration with regulatory bodies and environmental NGOs can help guide research priorities, ensure compliance with environmental standards, and promote the development and adoption of sustainable practices in the this compound industry .
International Research Consortia: Given the global nature of chemical production and supply chains, international collaboration is essential for addressing widespread challenges related to sustainability, regulation, and environmental impact. Joint research projects and data sharing initiatives between researchers in different countries can accelerate progress.
Open Science Initiatives and Data Sharing Platforms: While not specifically found for this compound in the search results, the broader concept of open science and shared databases can facilitate interdisciplinary research by making data and findings more accessible to researchers across different fields .
Effective collaborative frameworks in this compound science would ideally involve clearly defined research objectives, shared resources and infrastructure, mechanisms for effective communication and knowledge transfer between disciplines, and mutually agreed-upon methods for evaluating success . Overcoming challenges such as differences in research methodologies, terminology, and institutional reward systems is critical for successful interdisciplinary collaboration .
While specific data tables detailing the outcomes of interdisciplinary research projects exclusively focused on this compound were not identified in the search results, the increasing global emphasis on sustainability and environmental responsibility, coupled with the diverse applications of this compound, strongly indicates a growing need for integrated research efforts involving expertise from chemistry, biology, environmental science, engineering, and regulatory affairs.
Q & A
Q. What standardized methods are recommended for characterizing the physicochemical properties of Cocoamine (CAS 61788-46-3)?
To ensure reproducibility, researchers should measure total amine value (275–297 mgKOH/g), moisture content (<0.3%), iodine value (<12 g/hg), and melting point (13–20°C) using titration, Karl Fischer methods, and differential scanning calorimetry. These parameters are critical for verifying purity and structural consistency .
Q. How can researchers design experiments to synthesize and validate this compound derivatives for novel applications?
Begin with small-scale reactions using controlled conditions (e.g., temperature, solvent polarity) and employ nuclear magnetic resonance (NMR) spectroscopy to confirm structural modifications. Validate functional properties (e.g., surfactant efficacy) through comparative assays against baseline this compound .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Use fume hoods to mitigate inhalation risks, wear nitrile gloves to prevent dermal exposure, and store the compound in airtight containers below 25°C to avoid oxidation. Reference Safety Data Sheets (SDS) and regulatory guidelines (e.g., ECHA summaries) for hazard-specific precautions .
Advanced Research Questions
Q. How can contradictory findings in this compound’s environmental impact studies be systematically resolved?
Apply contradiction analysis frameworks (e.g., TRIZ) to identify contextual variables (e.g., pH, temperature) that may explain divergent results. Conduct sensitivity analyses to quantify the influence of confounding factors, such as coexisting contaminants or microbial activity .
Q. What methodologies are effective for conducting systematic reviews on this compound’s biomedical applications?
Follow PRISMA guidelines and use databases like PubMed, Web of Science, and Embase with Boolean queries (e.g., "this compound AND (antimicrobial OR surfactant)"). Include grey literature from regulatory agencies (e.g., ECHA, CIR) to reduce publication bias. Collaborate with information specialists to optimize search strategies .
Q. Which statistical approaches are suitable for analyzing dose-response relationships in this compound toxicology studies?
Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. For meta-analyses, apply random-effects models to account for heterogeneity across studies, and assess publication bias via funnel plots or Egger’s test .
Q. How can experimental conditions be optimized to ensure reproducibility in this compound-based formulations?
Document batch-specific variability (e.g., fatty acid chain length distribution) using gas chromatography-mass spectrometry (GC-MS). Predefine acceptance criteria for critical parameters (e.g., emulsification efficiency ±5%) and validate protocols through inter-laboratory comparisons .
Q. What strategies integrate qualitative and quantitative data in this compound research on consumer product safety?
Adopt mixed-methods designs: combine surveys or focus groups (qualitative) with in vitro toxicity assays (quantitative). Use triangulation to cross-validate findings, such as correlating user-reported irritation with histopathological data .
Q. How should researchers assess the long-term stability of this compound in cosmetic formulations?
Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via high-performance liquid chromatography (HPLC) and correlate results with real-time stability data using Arrhenius kinetics .
Q. What meta-analytic techniques are appropriate for combining case-control and cohort studies on this compound’s industrial efficacy?
Stratify studies by design and exposure metrics (e.g., ppm vs. molarity). Use subgroup analyses to explore heterogeneity, and apply dose-response meta-regression if sufficient data exist. Consult statistical experts to address compatibility issues between study types .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
